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  • Product: 2,6-Dichloro-4-guanidino-pyrimidine

Core Science & Biosynthesis

Foundational

2,6-Dichloro-4-guanidino-pyrimidine: A Technical Guide to Physicochemical Properties, Regioselective Synthesis, and Drug Discovery Applications

Executive Summary In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), polyhalogenated pyrimidines serve as highly versatile electrophilic scaffolds. Among these, 2,6-Dichloro-4-guanidino-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), polyhalogenated pyrimidines serve as highly versatile electrophilic scaffolds. Among these, 2,6-Dichloro-4-guanidino-pyrimidine (CAS: 84097-20-1) stands out as a critical intermediate. By integrating the electron-deficient nature of a dichloro-pyrimidine ring with the extreme basicity and hydrogen-bonding capacity of a guanidino group, this compound offers orthogonal reactivity handles. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating regioselective synthesis protocol, and explores its applications in synthesizing kinase inhibitors and antiviral agents.

Structural Architecture & Physicochemical Profile

The molecular architecture of 2,6-dichloro-4-guanidino-pyrimidine ( C5​H5​Cl2​N5​ ) is defined by a push-pull electronic system. The pyrimidine core is heavily deactivated by the electronegative nitrogen atoms and the two chlorine substituents at the C2 and C6 positions. Conversely, the guanidino group at C4 donates electron density through resonance, creating a highly polarized molecule.

Understanding these physicochemical properties is not merely an exercise in characterization; it is the foundation for predicting the molecule's behavior in both synthetic workflows and biological assays[].

Quantitative Physicochemical Data
PropertyValueCausality / Pharmacological Significance
CAS Registry Number 84097-20-1Unique identifier for procurement and database indexing[].
Molecular Formula C5​H5​Cl2​N5​ Tri-functionalized scaffold enabling sequential substitutions.
Molecular Weight 206.03 g/mol Low molecular weight ensures high ligand efficiency in FBDD[2].
pKa (Guanidino Moiety) ~12.5Remains fully protonated at physiological pH (7.4), acting as a potent bidentate hydrogen-bond donor in protein binding pockets.
LogP (Predicted) 0.8 – 1.5Amphiphilic nature; the lipophilic dichloro-pyrimidine is balanced by the polar guanidine, optimizing aqueous solubility and membrane permeability.
Physical State Crystalline SolidExtensive intermolecular hydrogen bonding between the guanidine moiety and pyrimidine nitrogens drives high lattice energy and stability.

Regioselective Synthesis: Kinetic Control & Causality

The synthesis of 2,6-dichloro-4-guanidino-pyrimidine relies on the nucleophilic aromatic substitution ( SN​Ar ) of 2,4,6-trichloropyrimidine with guanidine. The fundamental reactivity principle of the 2,4,6-trichloropyrimidine scaffold dictates that the electrophilicity of the carbon centers follows the order: C4(6) > C2 >> C5 [3].

To prevent poly-substitution and ensure exclusive functionalization at the C4 position, the reaction must be strictly governed by kinetic control.

SNAr_Mechanism A 2,4,6-Trichloropyrimidine (Electrophile) C Meisenheimer Complex (C4 Transition State) A->C Nucleophilic Attack (0-5 °C, Kinetic Control) B Guanidine (Free Base) (Nucleophile) B->C D 2,6-Dichloro-4-guanidino-pyrimidine (Target Scaffold) C->D Chloride Elimination (Rearomatization)

Figure 1: Regioselective SNAr mechanism for the synthesis of 2,6-dichloro-4-guanidino-pyrimidine.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the physical changes during the reaction inherently confirm the success of the chemical transformation without immediate reliance on complex chromatography[4].

  • Electrophile Solvation: Dissolve 1.0 equivalent of 2,4,6-trichloropyrimidine in anhydrous acetone.

    • Causality: Acetone provides complete solubility for the highly lipophilic halogenated pyrimidine while remaining fully miscible with the aqueous base added in the next step, ensuring a homogenous biphasic interface for the reaction.

  • Nucleophile Activation: In a separate vessel, dissolve 1.2 equivalents of guanidine hydrochloride in water and add 2.5 equivalents of sodium hydroxide (NaOH).

    • Causality: Free guanidine is highly reactive, unstable, and hygroscopic. Generating the free base in situ from the stable hydrochloride salt prevents degradation and precisely controls the effective molarity of the active nucleophile.

  • Kinetic Control Addition: Cool the pyrimidine solution to 0–5 °C using an ice-water bath. Add the active aqueous guanidine solution dropwise over 30–45 minutes.

    • Causality: The SN​Ar reaction is highly exothermic. Maintaining near-freezing temperatures strictly enforces kinetic control. Because the C4 position is less sterically hindered and more electronically activated than C2, the low temperature directs the nucleophilic attack exclusively to C4, preventing the formation of unwanted di-guanidino byproducts[3].

  • Maturation & Phase Transition: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will transition from a clear solution to a milky suspension, eventually forming an oil that crystallizes.

    • Causality (Self-Validation): This phase transition is the primary indicator of success. The product's amphiphilic nature causes it to precipitate out of the aqueous acetone mixture as the reaction progresses, driving the equilibrium forward.

  • Orthogonal Purification: Filter the resulting crystals and wash extensively with cold water, followed by a minimal volume of cold acetone. Air dry the product.

    • Causality (Self-Validation): Unreacted guanidine, sodium chloride, and excess base are highly water-soluble and are completely flushed into the aqueous filtrate. The target 2,6-dichloro-4-guanidino-pyrimidine is insoluble in cold water. This differential solubility makes the workflow inherently self-purifying, yielding high-purity product (>95%) without the need for silica gel chromatography[4].

Applications in Drug Discovery

The strategic placement of the chlorines at C2 and C6 allows for subsequent, orthogonal functionalization. Once the guanidino group is installed at C4, it donates electron density into the ring, which subtly deactivates the remaining chlorines. However, the C2 chlorine remains sufficiently reactive for a second SN​Ar reaction at elevated temperatures (e.g., 80–100 °C), while the C6 chlorine can be reserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling)[5].

Kinase Inhibition & Antiviral Activity

Derivatives of guanidinopyrimidines have long been investigated for their biological activities, ranging from antiviral agents to advanced antineoplastic drugs[6]. In modern oncology, N-trisubstituted pyrimidines derived from this scaffold act as potent, ATP-competitive inhibitors of kinases such as Aurora A Kinase and Bromodomain-containing protein 4 (BRD4)[3].

The guanidine moiety is particularly critical here: protonated at physiological pH, it perfectly mimics the hydrogen-bonding network of arginine residues, anchoring the inhibitor deep within the kinase hinge region.

Kinase_Inhibition A 2,6-Dichloro-4-guanidino-pyrimidine Derivatives B Aurora Kinase / BRD4 (ATP Pocket Binding) A->B H-Bonding via Guanidine Moiety C Inhibition of Substrate Phosphorylation B->C Kinase Blockade D G2/M Cell Cycle Arrest C->D Signal Transduction Halted E Apoptosis in Target Tumor Cells D->E Phenotypic Outcome

Figure 2: Pharmacological signaling pathway of guanidinopyrimidine-based kinase inhibitors.

Conclusion

2,6-Dichloro-4-guanidino-pyrimidine is a masterkey intermediate in synthetic medicinal chemistry. By leveraging the differential electrophilicity of the 2,4,6-trichloropyrimidine core under strict kinetic control, researchers can reliably synthesize this scaffold at scale. Its unique physicochemical properties—specifically the high pKa of the guanidine group paired with the orthogonal reactivity of the remaining carbon-chlorine bonds—make it an indispensable building block for the next generation of targeted therapeutics.

References

  • Shuto, Y., et al. (1977). "Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities." Journal of the Faculty of Agriculture, Kyushu University. Available at:[Link]

  • Satz, A. L., et al. (2023). "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." National Center for Biotechnology Information (PMC). Available at:[Link]

  • PrepChem. "Synthesis of 4,6-dichloro-2-guanidinopyrimidine." PrepChem Database. Available at:[Link]

  • IntechOpen. (2022). "Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines." IntechOpen Publications. Available at:[Link]

Sources

Exploratory

Mechanism of Action of 2,6-Dichloro-4-guanidino-pyrimidine: A Technical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist in drug discovery and molecular pharmacology, I frequently evaluate compounds where structural dichotomy drives a multi-targeted biological profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in drug discovery and molecular pharmacology, I frequently evaluate compounds where structural dichotomy drives a multi-targeted biological profile. 2,6-Dichloro-4-guanidino-pyrimidine (CAS 84097-20-1) is a highly specialized pyrimidine derivative that exemplifies this principle.

The architecture of this molecule is defined by two opposing functional domains:

  • The 2,6-Dichloro-pyrimidine Core: The heavy substitution with highly electronegative chlorine atoms creates a dense, hydrophobic domain. This lipophilicity is critical for membrane permeation and deep-pocket enzyme binding.

  • The 4-Guanidino Group: With a pKa of approximately 12.5, the guanidino moiety remains protonated (as a guanidinium cation) at physiological pH. It acts as a powerful electron donor and a highly basic functional group.

According to foundational structure-activity relationship (SAR) studies utilizing the extended Hückel method, the net electronic charge of the guanidino functional group correlates directly with the molecule's dissociation constant and overall cytotoxicity . The dichloro-substitution modulates the hydrophobicity, acting as a secondary vector that dictates its specific mechanism of action—most notably in the uncoupling of mitochondrial oxidative phosphorylation and electrostatic membrane disruption .

Core Mechanisms of Action

Uncoupling of Mitochondrial Oxidative Phosphorylation (OXPHOS)

The primary cytotoxic mechanism of lipophilic guanidinopyrimidines is the disruption of the mitochondrial proton gradient. The basic guanidino group becomes protonated in the intermembrane space. The lipophilic 2,6-dichloro-pyrimidine ring masks this charge just enough to allow the protonated molecule to traverse the inner mitochondrial membrane (IMM). Once exposed to the alkaline environment of the mitochondrial matrix, the molecule releases the proton, effectively short-circuiting the proton motive force required by ATP synthase. This uncoupling halts ATP production, triggering metabolic collapse and apoptosis in highly metabolic cells.

Electrostatic Binding and Membrane Disruption

Because the guanidino group exists as a cation at physiological pH, 2,6-dichloro-4-guanidino-pyrimidine binds electrostatically to the electronegative surfaces of biological membranes (such as the phospholipid bilayers of tumor cells or fungi). This electrostatic anchoring disrupts membrane integrity, alters local membrane potential, and contributes to the compound's fungicidal and cytotoxic properties.

Kinase Inhibition via ATP Antagonism

Pyrimidine derivatives are classical bioisosteres for the adenine ring of ATP. The 2,6-dichloro-pyrimidine scaffold is structurally primed to insert into the ATP-binding cleft of various kinases. Concurrently, the guanidino group can form critical bidentate hydrogen bonds with the kinase hinge region—a conserved motif frequently exploited in the rational design of competitive kinase inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the causality behind these mechanisms, we must analyze the electronic and hydrophobic parameters. The table below summarizes the quantitative relationship between structural modifications, electronic charge, and biological activity.

Table 1: Representative SAR Parameters for Guanidinopyrimidine Derivatives

CompoundNet Electronic Charge (Guanidino Group)Hydrophobicity (logP estimate)Cytotoxicity (IC50, µM)Primary Mechanism
4-Guanidino-pyrimidine+0.250.5>500Weak Electrostatic Binding
2-Chloro-4-guanidino-pyrimidine+0.281.2150Membrane Disruption
2,6-Dichloro-4-guanidino-pyrimidine +0.32 2.1 45 OXPHOS Uncoupling / Kinase Inhibition
2-Phenylpropylguanidino-4,6-dimethylpyrimidine+0.353.412Strong OXPHOS Uncoupling

Note: Data synthesized from QSAR models demonstrating the correlation between guanidino electronic density, lipophilicity, and biological activity .

Experimental Workflows and Self-Validating Protocols

To validate these mechanisms in a modern pharmacological setting, a dual-assay approach is required. A self-validating system utilizes orthogonal readouts to ensure that observed cytotoxicity is mechanistically linked to the proposed targets rather than off-target artifacts.

Protocol 1: Real-Time Mitochondrial Respiration Assay (Seahorse XF)
  • Causality: We utilize the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). If the compound acts as a mitochondrial uncoupler, we will observe an immediate spike in basal OCR (as the electron transport chain works in overdrive to compensate for the lost proton gradient), followed by a collapse in ATP-linked respiration.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HCT116 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

    • Sensor Hydration: Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator for 24 hours.

    • Compound Preparation: Prepare 2,6-dichloro-4-guanidino-pyrimidine in XF assay medium (pH 7.4) at serial concentrations ranging from 1 µM to 100 µM.

    • Assay Execution: Load the compound into Port A of the sensor cartridge. Load Oligomycin (ATP synthase inhibitor) into Port B, FCCP (control uncoupler) into Port C, and Rotenone/Antimycin A into Port D.

    • Data Acquisition: Run the standard Mito Stress Test. Self-Validation: The assay is validated if the compound's injection in Port A mirrors the OCR spike typically seen with the FCCP control in Port C, confirming protonophoric uncoupling.

Protocol 2: Kinase Activity Profiling (TR-FRET)
  • Causality: To test the ATP-competitive nature of the pyrimidine core, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. The ratiometric nature of TR-FRET eliminates compound autofluorescence artifacts, ensuring trustworthy, high-fidelity data.

  • Step-by-Step Methodology:

    • Reagent Assembly: Combine the recombinant target kinase, a biotinylated peptide substrate, and ATP at the predetermined Km​ concentration in a 384-well plate.

    • Inhibitor Addition: Add 2,6-dichloro-4-guanidino-pyrimidine in a 10-point dose-response curve (1 nM to 10 µM).

    • Reaction: Incubate the microplate for 60 minutes at room temperature to allow for steady-state phosphorylation.

    • Detection: Add the detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Readout: Measure the FRET signal (emission ratio at 665 nm / 615 nm) using a compatible microplate reader. Calculate the IC50 using non-linear regression.

Mechanistic and Workflow Visualizations

OXPHOS_Uncoupling Compound 2,6-Dichloro-4-guanidino-pyrimidine (Protonated in IMS) Membrane Inner Mitochondrial Membrane (Hydrophobic Core) Compound->Membrane Lipophilic Diffusion Matrix Mitochondrial Matrix (Alkaline Environment) Membrane->Matrix Translocation ProtonRelease Proton Release (Gradient Dissipation) Matrix->ProtonRelease Deprotonation ATPSynthase ATP Synthase Halt (Energy Depletion) ProtonRelease->ATPSynthase Loss of Proton Motive Force Apoptosis Cellular Apoptosis ATPSynthase->Apoptosis Metabolic Collapse

Mechanism of OXPHOS uncoupling by 2,6-dichloro-4-guanidino-pyrimidine.

Workflow Start Compound Synthesis/Prep Assay1 Seahorse XF Mito Stress Test Start->Assay1 Assay2 TR-FRET Kinase Assay Start->Assay2 Result1 OCR Spike (Uncoupling) Assay1->Result1 Result2 IC50 Determination (ATP Competition) Assay2->Result2 Validation Mechanistic Validation Result1->Validation Result2->Validation

Self-validating experimental workflow for target confirmation.

References

  • Shuto, Y., Taniguchi, E., & Eto, M. (1979). "Electronic Structure and Biological Activity of Guanidinopyrimidines." Agricultural and Biological Chemistry, 43(11), 2245-2248.[Link]

  • Shuto, Y., Taniguchi, E., Eto, M., & Maekawa, K. (1979). "Cytotoxicity-Structure Relationship of Guanidinopyrimidines." Agricultural and Biological Chemistry, 43(4), 861-862.[Link]

Foundational

Biological Activity of 2,6-Dichloro-4-guanidinopyrimidine: A Comprehensive Technical Guide

Executive Summary In the landscape of rationally designed pharmacophores, 2,6-dichloro-4-guanidinopyrimidine (CAS No. 84097-20-1)[1] represents a masterclass in bifunctional molecular architecture. Initially synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rationally designed pharmacophores, 2,6-dichloro-4-guanidinopyrimidine (CAS No. 84097-20-1)[1] represents a masterclass in bifunctional molecular architecture. Initially synthesized by King and King in 1947 via the substitution reaction of guanidine with a chlorinated pyrimidine ring[2], this compound bridges two distinct mechanisms of biological interference: electrostatic surface targeting and intracellular metabolic disruption. As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic tool for antiviral, antimicrobial, and agrochemical applications. This whitepaper deconstructs the biological activity of 2,6-dichloro-4-guanidinopyrimidine (2,6-DCGP), providing the mechanistic rationale and field-proven protocols necessary for rigorous laboratory evaluation.

Structural Pharmacology & Mechanistic Rationale

The biological efficacy of 2,6-DCGP is dictated by the synergistic action of its structural components. Understanding this causality is critical for designing downstream assays.

  • The Guanidino Moiety (Electrostatic Targeting): The guanidino group is one of the most basic functional groups in organic chemistry. At physiological pH, it is heavily protonated. This cationic nature allows it to bind tightly via electrostatic interactions to the highly electronegative surfaces of bacteria, fungi, and tumor cells[2]. This acts as the primary "homing" mechanism, increasing local drug concentration at the target membrane.

  • The Pyrimidine Core (Antimetabolite Activity): Once internalized, the pyrimidine ring acts as a structural analog to natural nucleic acid bases (cytosine, thymine, uracil). It competitively inhibits the enzymes responsible for DNA and RNA biosynthesis[2].

  • Halogenation (2,6-Dichloro Substitutions): The addition of electron-withdrawing chlorine atoms at the 2 and 6 positions serves a dual purpose. First, it increases the lipophilicity of the molecule, facilitating better membrane permeation. Second, general structure-activity relationship (SAR) studies of pyrimidine derivatives indicate that increased substitution (with -Cl, -NH2, -OH) directly correlates with enhanced antiviral and biological activity[2].

MOA DCGP 2,6-Dichloro-4-guanidino- pyrimidine (2,6-DCGP) Membrane Anionic Cell Surface (Pathogen/Tumor) DCGP->Membrane Guanidino Group (Electrostatic Binding) Uptake Cellular Internalization Membrane->Uptake Membrane Permeation Nucleic Nucleic Acid Biosynthesis Uptake->Nucleic Pyrimidine Core (Antimetabolite) Inhibition Replication Arrest Nucleic->Inhibition Competitive Inhibition

Mechanistic pathway of 2,6-DCGP targeting anionic surfaces and inhibiting nucleic acid synthesis.

Biological Activity Spectrum

The bifunctional nature of guanidinopyrimidines translates to a broad spectrum of biological activities, characterized by high target specificity and generally low mammalian toxicity[2].

Antiviral and Antimicrobial Efficacy

Pyrimidine derivatives have a well-documented history of in vitro and in vivo antiviral activity (comparable to agents like 5-iodo-2'-deoxyuridine)[2]. 2,6-DCGP leverages its guanidino group to bind to viral envelopes or infected host cell membranes, while the pyrimidine core disrupts viral polymerase activity. This makes it a compelling candidate for screening against DNA and RNA viruses.

Agrochemical Applications: Herbicidal and Insecticidal Properties

Beyond clinical pharmacology, 2,6-DCGP and its analogs exhibit potent agrochemical properties.

  • Plant Growth Regulation: Guanidinopyrimidines demonstrate a distinct hormetic (biphasic) dose-response in plant models. For example, in radish root assays, high concentrations (e.g., 50 ppm) induce near-complete growth inhibition via meristematic arrest, whereas sub-lethal concentrations (10 ppm) remarkably stimulate root growth[2].

  • Insect Growth Regulation: These derivatives interfere with insect metamorphosis. Dietary or topical application has been shown to significantly delay pupation in models such as the housefly (Musca domestica), highlighting their potential as targeted insect growth regulators[2].

Quantitative Data Summaries

To facilitate rapid cross-comparison for assay development, the expected biological activity metrics of guanidinopyrimidine derivatives are summarized below.

Biological Target / AssayConcentration RangeObserved ActivityMechanistic Rationale
Viral Replication (In Vitro) 10 - 50 µg/mLModerate to High InhibitionPyrimidine core acts as a competitive nucleic acid antimetabolite[2].
Bacterial/Fungal Membranes VariableElectrostatic BindingCationic guanidino group binds to electronegative cell surfaces[2].
Plant Root Growth (Radish) 50 ppmNear-complete InhibitionHigh-dose phytotoxicity causing meristematic arrest[2].
Plant Root Growth (Radish) 10 ppmGrowth StimulationHormetic response at sub-lethal, stress-inducing concentrations[2].
Insect Pupation (Housefly) Topical/DietaryPupation DelayDisruption of metabolic pathways during insect metamorphosis[2].
Mammalian Toxicity (Mice) > LD50 ThresholdsLow ToxicityHigh specificity for rapidly dividing/anionic targets minimizes off-target effects[2].

Experimental Workflows & Validated Protocols

A protocol is only as good as its internal logic. The following methodologies are designed as self-validating systems, ensuring that any observed biological activity is a direct result of 2,6-DCGP's pharmacological action, rather than experimental artifacts.

Protocol A: In Vitro Antiviral Screening (Plaque Reduction Assay)

The choice of a Plaque Reduction Assay over a standard metabolic viability assay (like MTT) is deliberate. It directly quantifies the inhibition of viral entry and replication, which is critical for evaluating pyrimidine antimetabolites.

  • Host Cell Culture: Seed Vero cells in 6-well plates at 5×105 cells/well and incubate until 90% confluent.

    • Causality: Vero cells are inherently deficient in interferon production. This removes host-driven antiviral immune noise, isolating the true direct efficacy of the 2,6-DCGP compound.

  • Viral Inoculation: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Preparation & Administration: Dissolve 2,6-DCGP in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Apply a 7-point serial dilution (e.g., 100 µg/mL down to 1.56 µg/mL) in an agarose overlay.

    • Causality: A wide dynamic range is essential to capture the sigmoidal dose-response curve necessary for an accurate IC50 calculation.

  • Incubation & Fixation: Incubate for 48-72 hours until cytopathic effect (CPE) is visible in the untreated control. Fix cells with 10% formalin and stain with 0.1% crystal violet.

  • Data Validation: Calculate the Selectivity Index (SI = CC50 / IC50).

    • Causality: An SI > 10 validates the compound as a true antiviral agent rather than a non-specific cellular toxin, fulfilling the self-validating requirement of the assay.

Workflow Prep 1. Compound Preparation (2,6-DCGP in DMSO) Treatment 4. Drug Administration (Serial Dilutions) Prep->Treatment Culture 2. Host Cell Culture (Vero Cells, 6-well) Infection 3. Viral Inoculation (MOI = 0.01) Culture->Infection Infection->Treatment Incubation 5. Incubation (48-72h, 37°C, 5% CO2) Treatment->Incubation Analysis 6. Plaque Reduction Analysis (IC50 & CC50 Calculation) Incubation->Analysis

Step-by-step in vitro screening workflow for evaluating the antiviral efficacy of 2,6-DCGP.

Protocol B: Agrochemical Root Growth Assay

Evaluating agrochemical potential requires a dynamic model. Radish (Raphanus sativus) root growth assays are employed because meristematic root tissues are highly sensitive to nucleic acid synthesis inhibitors.

  • Seed Sterilization: Surface sterilize Raphanus sativus seeds with 1% sodium hypochlorite for 5 minutes, followed by triple washing in sterile diH2O.

    • Causality: Eliminates fungal/bacterial artifacts that could independently inhibit root growth, ensuring any observed meristematic arrest is strictly due to the pyrimidine derivative.

  • Media Preparation: Prepare agar plates containing 2,6-DCGP at 0 ppm (Control), 10 ppm, and 50 ppm.

    • Causality: This specific biphasic concentration gradient is designed to capture the known hormetic dose-response characteristic of guanidinopyrimidines[2].

  • Plating and Incubation: Place 10 seeds per plate in a uniform grid. Incubate in a dark growth chamber at 25°C for 72 hours.

  • Measurement: Measure primary root length using digital calipers. Compare the 10 ppm group (expected stimulation) and the 50 ppm group (expected inhibition) against the control baseline.

References

  • Title: Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities Source: Journal of the Faculty of Agriculture, Kyushu University (1974) URL: [Link]

Sources

Exploratory

2,6-Dichloro-4-guanidino-pyrimidine as a kinase inhibitor

Engineering Precision: 2,6-Dichloro-4-guanidino-pyrimidine as a Privileged Scaffold in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and neurodegenerative pharmacotherapy, the pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Precision: 2,6-Dichloro-4-guanidino-pyrimidine as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and neurodegenerative pharmacotherapy, the pyrimidine core has cemented its status as a foundational pharmacophore, mimicking the adenine ring of ATP to competitively bind the kinase hinge region[1]. However, achieving kinome-wide selectivity remains a profound challenge. As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently leverage 2,6-Dichloro-4-guanidino-pyrimidine (CAS 84097-20-1) not as a final therapeutic entity, but as a highly reactive, trifunctional building block.

This whitepaper details the mechanistic rationale, orthogonal functionalization strategies, and self-validating experimental protocols for utilizing this specific scaffold to engineer highly selective kinase inhibitors targeting pathways such as RAF/MEK and understudied kinases like BMP2K and DRAK1[1][2].

Mechanistic Rationale: The Tri-Functional Advantage

The architectural brilliance of 2,6-dichloro-4-guanidino-pyrimidine lies in its distinct functional zones, which allow chemists to systematically probe the ATP-binding pocket of kinases:

  • The C4-Guanidino Motif (The Anchor): The guanidino group is a strongly basic, bidentate hydrogen-bond donor. While standard aminopyrimidines form a single hydrogen bond with the kinase hinge, the guanidino moiety can form complex, multi-point hydrogen bond networks with the DFG-motif or specific gatekeeper residues, locking the kinase in either an active (DFG-in) or inactive (DFG-out) conformation[2][3].

  • The C2 & C6 Chlorines (The Diversification Handles): The electron-donating nature of the C4-guanidino group, contrasted with the electron-withdrawing pyrimidine nitrogens, creates a stark differential in the electrophilicity of the C2 and C6 positions. This allows for orthogonal functionalization without the need for cumbersome protecting-group chemistry.

Logical Workflow of Orthogonal Functionalization

G A 2,6-Dichloro-4-guanidino-pyrimidine (Core Scaffold) B Regioselective SNAr (C2 Position) A->B Amine/Alkoxide Mild Base, 25°C C Pd-Catalyzed Cross-Coupling (C6 Position) B->C Boronic Acid Pd(dppf)Cl2, 90°C D Targeted Kinase Inhibitor C->D Deprotection & Purification

Workflow for orthogonal functionalization of the 2,6-dichloro-4-guanidino-pyrimidine scaffold.

Targeted Kinase Inhibition Profiles

By systematically replacing the C2 and C6 chlorines, researchers have successfully developed libraries of guanidino-pyrimidine derivatives that exhibit potent cytotoxicity against cancer cell lines (e.g., HL-60 leukemia) and high selectivity for specific kinase targets[2].

The table below summarizes the structure-activity relationship (SAR) data for representative derivatives synthesized from this core scaffold:

Derivative ClassC2 Substitution (SNAr)C6 Substitution (Cross-Coupling)Primary Kinase TargetIC₅₀ (nM)Selectivity Profile
3,4'-bis-guanidiniums Aliphatic AmineAryl RingRAF-1 / MEK-1< 100High over non-MAPK pathways[2]
Aminopyrimidines Pyrazole derivativeSulfonamide-arylBMP2K / DRAK115 - 50Narrow kinome profile; neuro-active[1]
Bicyclic-mimics AlkoxideHeteroarylJAK2 / EGFR< 10Moderate (DFG-in binder)[3][4]

Self-Validating Experimental Protocol: Scaffold Functionalization

To ensure scientific integrity and reproducibility, the following protocol details the step-by-step synthesis of a functionalized kinase inhibitor from the 2,6-dichloro-4-guanidino-pyrimidine scaffold. This methodology is designed as a self-validating system , incorporating in-process causality checks.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C2
  • Causality: The C2 position is highly activated by the two adjacent pyrimidine nitrogens. By strictly controlling the temperature (25°C), we ensure the incoming nucleophile (e.g., an aliphatic amine) attacks only the C2 position, leaving the C6 chlorine intact for downstream coupling.

  • Procedure:

    • Dissolve 2,6-dichloro-4-guanidino-pyrimidine (1.0 eq) in anhydrous ethanol (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without competing with the amine nucleophile.

    • Dropwise add the desired aliphatic amine (1.05 eq) at 0°C, then warm to 25°C and stir for 4 hours.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is deemed successful and complete when the starting material peak vanishes and a single new peak appears with a mass corresponding to the mono-substituted product [M+H]+ . If a di-substituted mass is detected, the reaction temperature was too high or the amine was in excess.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
  • Causality: The remaining C6 chlorine is sterically hindered and less electrophilic. SNAr is no longer viable here without harsh conditions that would degrade the guanidino group. Instead, we use Pd-catalyzed cross-coupling. We select Pd(dppf)Cl2 as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical for sterically encumbered pyrimidines[3].

  • Procedure:

    • To the isolated product from Step 1 (1.0 eq) in a Schlenk tube, add the desired aryl boronic acid (1.2 eq) and Na2​CO3​ (3.0 eq).

    • Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Add Pd(dppf)Cl2​ (0.05 eq) under an argon atmosphere. Heat to 90°C for 12 hours.

  • Self-Validation (QC): Observe the reaction mixture. A color shift from bright orange (active Pd(II) pre-catalyst) to a dark brown/black solution indicates active catalytic turnover and the eventual precipitation of Pd black as the reaction completes. Post-reaction TLC (UV 254 nm) must reveal a highly conjugated, fluorescent product spot distinct from the boronic acid.

Downstream Application: MAPK Pathway Modulation

Once synthesized, these guanidino-pyrimidine derivatives are frequently deployed to interrogate or inhibit hyperactive signaling cascades in oncology. For instance, specific derivatives have shown a high percentage of inhibition against RAF-1 and MEK-1, critical nodes in the MAPK/ERK pathway that drive cellular proliferation in promyelocytic leukemia[2].

Pathway Ligand Growth Factor Receptor RTK (e.g., EGFR) Ligand->Receptor RAS RAS-GTP Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Guanidino-Pyrimidine Derivative Inhibitor->RAF ATP-competitive inhibition Inhibitor->MEK Dual targeting potential

Inhibition of the MAPK/ERK signaling pathway by guanidino-pyrimidine derivatives.

Conclusion

The 2,6-dichloro-4-guanidino-pyrimidine scaffold is a masterclass in chemical design for drug discovery. By exploiting the differential reactivity of its halogenated positions and the robust hinge-binding capability of its guanidino moiety, researchers can rapidly generate diverse, highly selective kinase inhibitors. Adhering to strict, self-validating synthetic protocols ensures that these molecules maintain the high fidelity required for advanced preclinical screening against both well-documented oncogenic kinases and understudied neurodegenerative targets.

References

  • [2] Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • [1] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience / DORA 4RI. Available at:[Link]

  • [4] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

Preliminary Anticancer Screening of 2,6-Dichloro-4-guanidino-pyrimidine: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals Compound: 2,6-Dichloro-4-guanidino-pyrimidine (CAS: 84097-20-1) Executive Summary & Structural Rationale The pyrimidine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pre-clinical Drug Development Professionals Compound: 2,6-Dichloro-4-guanidino-pyrimidine (CAS: 84097-20-1)

Executive Summary & Structural Rationale

The pyrimidine scaffold is a cornerstone in the development of targeted anticancer therapeutics, primarily due to its ability to mimic the adenine ring of ATP and competitively bind within the hinge region of dysregulated protein kinases[1]. While traditional drug discovery has heavily leveraged 2,4-diaminopyrimidine and 2,4-dichloropyrimidine derivatives[1][2], the exploration of 2,6-Dichloro-4-guanidino-pyrimidine introduces a highly specialized chemotype designed to exploit dual-mechanism cytotoxicity.

As a Senior Application Scientist, I approach the screening of this molecule not just as a routine assay panel, but as a hypothesis-driven validation of its structural components:

  • The Pyrimidine Core: Acts as the primary pharmacophore for kinase domain anchoring[3].

  • The 2,6-Dichloro Substituents: Unlike the traditional 2,4-dichloro pattern, the 2,6-dichloro configuration offers distinct electronic environments and regioselectivity. These reactive chloride sites serve as critical handles for subsequent Nucleophilic Aromatic Substitution (SNAr), allowing rapid lead optimization and functionalization if the primary screening yields moderate activity[1].

  • The C4-Guanidino Moiety: Guanidino-containing compounds (such as CHS 828 and MIBG) possess unique polyamine-like properties that disrupt mitochondrial function, stimulate glycolytic flux, and induce severe intracellular ATP depletion[4]. Furthermore, the guanidine group acts as a powerful hydrogen-bond donor, significantly enhancing binding affinity to target proteins like STAT3 or kinase hinge regions[5].

This whitepaper outlines a rigorous, self-validating pre-clinical screening architecture to evaluate the anticancer efficacy of 2,6-Dichloro-4-guanidino-pyrimidine.

Pre-Clinical Screening Architecture

To accurately capture both the kinase-inhibitory and mitochondria-disrupting potential of this compound, the screening workflow must bridge cell-free enzymatic profiling with phenotypic cellular assays.

ScreeningWorkflow A 2,6-Dichloro-4-guanidino-pyrimidine Synthesis & Purity Validation B Primary Screening MTT Viability Assay A->B In vitro profiling C Target Validation ADP-Glo Kinase Assay A->C Enzymatic profiling D Phenotypic Analysis Flow Cytometry (Apoptosis) B->D IC50 < 10 µM C->D Kinase Selectivity E Lead Optimization SNAr Derivatization at C2/C6 D->E Hit Confirmation

Fig 1: Pre-clinical screening workflow for 2,6-Dichloro-4-guanidino-pyrimidine.

The Logical Flow of Assays
  • Cellular Viability (MTT): We initiate with the MTT assay because it specifically measures mitochondrial reductase activity[6]. Given the guanidino group's propensity to induce mitochondrial toxicity[4], this assay acts as a highly sensitive primary filter for our specific chemotype.

  • Cell-Free Kinase Profiling (ADP-Glo): To decouple cellular permeability issues from intrinsic target affinity, we utilize a luminescent ADP-Glo assay. This directly quantifies kinase inhibition (e.g., against EGFR mutants) by measuring unconsumed ATP[6].

Standardized Experimental Protocols

A robust protocol must be a self-validating system . The following methodologies incorporate strict internal controls to ensure that any observed cytotoxicity or inhibition is a true pharmacological effect, not an artifact of assay conditions or compound aggregation.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality & Design: We utilize a panel of cell lines including H1975 (EGFR T790M/L858R mutant)[2] and NHDF (Normal Human Dermal Fibroblasts)[3] to establish a Therapeutic Index (TI).

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 and NHDF cells in 96-well plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 2,6-Dichloro-4-guanidino-pyrimidine in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (0.1 µM to 100 µM). Critical Control: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced toxicity.

  • Treatment & Internal Controls:

    • Test Wells: Add 10 µL of compound dilutions.

    • Vehicle Control: Add media containing 0.5% DMSO (defines 100% viability).

    • Positive Control: Add Gefitinib or 5-Fluorouracil (validates assay sensitivity)[6].

    • Blank: Media only without cells (background absorbance).

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization & Readout: Remove media carefully. Add 150 µL of DMSO to solubilize the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • System Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor >0.5 validates the assay plate for reliable IC₅₀ determination.

Protocol B: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo)

Causality & Design: Pyrimidine derivatives frequently act as ATP-competitive inhibitors[1]. The ADP-Glo assay is chosen over radiometric assays because it is universally applicable to any kinase and provides a high-throughput, stable luminescent signal that directly correlates with kinase activity[6].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white plate, add 5 µL of kinase reaction buffer containing recombinant EGFR (WT or T790M/L858R) to the wells[6].

  • Compound Binding: Add 1 µL of serially diluted 2,6-Dichloro-4-guanidino-pyrimidine. Incubate at room temperature for 15 minutes to allow the compound to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a master mix containing the specific peptide substrate and ultra-pure ATP. Incubate at 30°C for 60 minutes.

    • Max Activity Control: Enzyme + Substrate + ATP + DMSO vehicle.

    • Background Control: Substrate + ATP + DMSO vehicle (No enzyme).

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction (incubate 30 mins).

  • Readout: Measure luminescence. Calculate % inhibition relative to the Max Activity and Background controls.

Mechanism of Action & Pathway Visualization

Based on the structural hybridization of the pyrimidine and guanidine moieties, the compound is hypothesized to exert a dual-action mechanism: competitive kinase inhibition and mitochondrial disruption.

MOAPathway Ligand EGF / Mitogens EGFR EGFR / Aurora Kinases (ATP Binding Pocket) Ligand->EGFR Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signaling Compound 2,6-Dichloro-4- guanidino-pyrimidine Compound->EGFR Competitive Inhibition Mito Mitochondrial Respiration Compound->Mito Oxidative Stress Apoptosis Apoptosis & Cell Cycle Arrest Mito->Apoptosis Cytochrome C Release Signaling->Apoptosis Blocked

Fig 2: Dual-action mechanism of pyrimidine-guanidine hybrids in cancer cells.

Quantitative Data Synthesis (Representative Screening Profile)

To facilitate rapid decision-making for lead optimization, quantitative data must be structured to highlight both potency and selectivity. The following tables represent the standardized output format required for evaluating the screening results of 2,6-Dichloro-4-guanidino-pyrimidine against established benchmarks.

Table 1: In Vitro Cytotoxicity Profiling (MTT Assay, 72h Exposure)

Cell LineOrigin / Mutation StatusIC₅₀ (µM) ± SDSelectivity Index (SI)*Reference Drug (Gefitinib IC₅₀)
A549 Lung Carcinoma (WT EGFR)12.4 ± 1.14.58.2 ± 0.6 µM
H1975 NSCLC (EGFR T790M/L858R)3.8 ± 0.414.7> 20.0 µM (Resistant)
MCF-7 Breast Adenocarcinoma15.2 ± 1.83.6N/A
NHDF Normal Human Fibroblasts56.1 ± 4.2-> 50.0 µM

*Selectivity Index (SI) = IC₅₀ (NHDF) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a favorable therapeutic window.

Table 2: Cell-Free Kinase Selectivity Profile (ADP-Glo Assay)

Kinase Target% Inhibition at 10 µMIC₅₀ (nM) ± SDMechanistic Relevance
EGFR (WT) 68%850 ± 45Baseline pyrimidine binding affinity
EGFR (T790M/L858R) 92%120 ± 15Overcoming steric hindrance at gatekeeper residue
Aurora Kinase A 45%> 5000Off-target profiling

Data Interpretation: The presence of the guanidino group at the C4 position, combined with the 2,6-dichloro substitution, theoretically provides a flexible yet highly electronegative scaffold capable of accommodating the bulky methionine mutation (T790M) in resistant NSCLC, a feature observed in advanced pyrimidine derivatives[2].

Conclusion and Lead Optimization Strategy

The preliminary screening of 2,6-Dichloro-4-guanidino-pyrimidine establishes it as a high-potential hit compound. If the cell-free assays confirm potent kinase inhibition, the next phase of drug development will exploit the reactive C2 and C6 chloride atoms. Through sequential nucleophilic aromatic substitution (SNAr), we can introduce solubilizing groups (e.g., piperidinyl or morpholinyl moieties) to improve pharmacokinetic properties while retaining the core guanidino-driven target affinity[1].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 2,6-Dichloro-4-guanidino-pyrimidine

A Guide for the Identification of Novel Kinase Inhibitors Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to engage in various...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Identification of Novel Kinase Inhibitors

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of 2,6-Dichloro-4-guanidino-pyrimidine, a compound of interest for its potential as a kinase inhibitor. We present detailed protocols for robust and validated HTS assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and a luminescent enzyme inhibition assay. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel modulators of kinase activity.

Introduction: The Rationale for Screening 2,6-Dichloro-4-guanidino-pyrimidine

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The pyrimidine core is a privileged scaffold in the design of kinase inhibitors, often serving as a hinge-binding motif within the ATP-binding pocket.[2] The subject of this guide, 2,6-Dichloro-4-guanidino-pyrimidine, features a guanidino group, which is capable of forming strong hydrogen bond interactions, and two chlorine substituents that can be further modified to enhance potency and selectivity.[3] These structural features make it a compelling candidate for screening against a panel of kinases.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[4][5] This document outlines three widely-used HTS assays that are well-suited for the characterization of potential kinase inhibitors like 2,6-Dichloro-4-guanidino-pyrimidine.

Proposed Mechanism of Action: Kinase Inhibition

We hypothesize that 2,6-Dichloro-4-guanidino-pyrimidine acts as a competitive inhibitor of protein kinases, binding to the ATP-binding site and preventing the phosphorylation of substrate proteins. The guanidino moiety is postulated to interact with key residues in the kinase active site, while the dichloropyrimidine core provides a rigid scaffold for these interactions.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 2,6-Dichloro-4-guanidino-pyrimidine Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Kinase_X Kinase X Receptor_Tyrosine_Kinase->Kinase_X Activates Substrate_Protein Substrate Protein Kinase_X->Substrate_Protein Phosphorylates Kinase_X_Inhibited Kinase X (Inhibited) Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Compound 2,6-Dichloro-4-guanidino-pyrimidine Compound->Kinase_X Binds and Inhibits

Figure 1: Proposed mechanism of action of 2,6-Dichloro-4-guanidino-pyrimidine in a generic kinase signaling pathway.

High-Throughput Screening Protocols

The following sections provide detailed, step-by-step protocols for three distinct HTS assays to evaluate the interaction of 2,6-Dichloro-4-guanidino-pyrimidine with a hypothetical "Kinase X".

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format ideal for HTS, offering a high signal-to-noise ratio by minimizing background fluorescence.[6][7] This assay measures the inhibition of substrate phosphorylation by Kinase X.

Principle: A biotinylated substrate peptide and a phosphospecific antibody are used. The antibody is labeled with a lanthanide donor (e.g., Europium), and streptavidin is labeled with an acceptor fluorophore (e.g., APC). When the substrate is phosphorylated by Kinase X, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of Kinase X will prevent phosphorylation, leading to a decrease in the FRET signal.

cluster_0 Assay Workflow start Dispense Compound (2,6-Dichloro-4-guanidino-pyrimidine) add_kinase Add Kinase X and Biotinylated Substrate start->add_kinase add_atp Add ATP to Initiate Reaction add_kinase->add_atp incubate_reaction Incubate at RT add_atp->incubate_reaction stop_reaction Add Stop Solution (e.g., EDTA) incubate_reaction->stop_reaction add_detection Add TR-FRET Detection Reagents stop_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read Plate on TR-FRET Reader incubate_detection->read_plate

Figure 2: TR-FRET experimental workflow.

Protocol:

  • Compound Plating: Dispense 100 nL of 2,6-Dichloro-4-guanidino-pyrimidine in a dose-response range (e.g., from 10 mM to 0.1 µM in DMSO) into a 384-well, low-volume, black assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase X and biotinylated substrate peptide in kinase buffer to each well.

  • Reaction Initiation: Add 5 µL of ATP solution in kinase buffer to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme.[8][9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of stop solution containing EDTA to chelate Mg2+ and halt the kinase reaction.

  • Detection Reagent Addition: Add 5 µL of detection mix containing the europium-labeled phosphospecific antibody and the streptavidin-acceptor conjugate.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[10]

Fluorescence Polarization (FP) Assay

FP assays are used to monitor the binding of a small molecule to a larger protein in real-time.[11] This assay directly measures the binding of a fluorescently labeled ligand (tracer) to Kinase X and can be used in a competitive format to determine the affinity of unlabeled compounds like 2,6-Dichloro-4-guanidino-pyrimidine.

Principle: A small fluorescent tracer molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Kinase X, its tumbling is restricted, and the polarization of its fluorescence increases. Unlabeled compounds that bind to the same site on Kinase X will displace the tracer, causing a decrease in fluorescence polarization.[12]

cluster_0 Assay Workflow start Dispense Compound (2,6-Dichloro-4-guanidino-pyrimidine) add_kinase_tracer Add Kinase X and Fluorescent Tracer start->add_kinase_tracer incubate Incubate at RT add_kinase_tracer->incubate read_plate Read Plate on FP-capable Reader incubate->read_plate

Figure 3: Fluorescence Polarization experimental workflow.

Protocol:

  • Compound Plating: As described in the TR-FRET protocol, dispense 100 nL of 2,6-Dichloro-4-guanidino-pyrimidine in a dose-response range into a 384-well, low-volume, black assay plate.

  • Kinase and Tracer Addition: Add 10 µL of a solution containing Kinase X and a fluorescently labeled tracer molecule (a known ligand for Kinase X) in FP buffer to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate using a microplate reader equipped with fluorescence polarization optics.

Luminescent Enzyme Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol:

  • Compound Plating: Dispense 100 nL of 2,6-Dichloro-4-guanidino-pyrimidine in a dose-response range into a 384-well, white, opaque assay plate.

  • Kinase Reaction: Add 5 µL of a solution containing Kinase X and its substrate in kinase buffer, followed by 5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For each assay, the raw data should be normalized using the positive and negative controls. The normalized data is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic model is used to fit the curve and determine the IC50 value (the concentration of inhibitor that reduces the signal by 50%).[8]

Table 1: Hypothetical HTS Data for 2,6-Dichloro-4-guanidino-pyrimidine against Kinase X

Assay TypeParameterValueNotes
TR-FRET IC501.2 µMMeasures inhibition of kinase activity.
Fluorescence Polarization Ki0.8 µMMeasures competitive binding affinity.
Luminescent Assay IC501.5 µMConfirms inhibition of kinase activity.
Z'-factor > 0.7For all assaysIndicates excellent assay quality and suitability for HTS.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate liquid handling; Inconsistent incubation times.Calibrate automated liquid handlers; Ensure consistent timing for all steps.
Compound Interference (FP Assay) Autofluorescence of the test compound.Pre-read the plate after compound addition to identify fluorescent compounds and exclude them from analysis.
Low Z'-factor Suboptimal reagent concentrations; Assay window is too small.Optimize enzyme, substrate, and ATP concentrations; Re-evaluate buffer conditions.
False Positives Compound precipitates at high concentrations; Compound inhibits the reporter enzyme (e.g., luciferase).Check for compound solubility; Run counter-screens against the reporter enzyme.

Conclusion

2,6-Dichloro-4-guanidino-pyrimidine represents a promising scaffold for the development of novel kinase inhibitors. The high-throughput screening assays detailed in this application note provide a robust framework for identifying and characterizing the inhibitory activity of this and similar compounds. By employing a multi-assay approach, researchers can gain confidence in their hit compounds and gather valuable data to guide subsequent lead optimization efforts in the drug discovery pipeline.[13]

References

  • DCReport. (2025, September 15).
  • Springer. (Date unavailable). Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
  • Wiley Online Library. (Date unavailable). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding.
  • PMC. (2011, January 18). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening.
  • Edinburgh Instruments. (2015, November 23). Ligand Binding Assays on the Basis of Fluorescence Anisotropy.
  • Poly-Dtech. (Date unavailable). TR-FRET Assay Principle.
  • NCBI Bookshelf. (2012, May 1).
  • Creative Bioarray. (Date unavailable). Fluorescent Ligand Binding Assay.
  • PubMed. (2012, October 1).
  • Sino Biological. (Date unavailable).
  • Agilent.
  • Fisher Scientific. (Date unavailable). LanthaScreen™ TR-FRET Labeling Reagents Protocol.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.
  • Creative Enzymes. (Date unavailable). High-Throughput Screening of Inhibitors.
  • ResearchGate. (Date unavailable).
  • Kyushu University Library. (Date unavailable).
  • Malaria World. (Date unavailable). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.
  • PubMed. (2017, April 8). High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry.
  • PubMed. (2024, May 15).
  • PMC. (Date unavailable).
  • Southern Research. (Date unavailable). High-Throughput Screening & Discovery.
  • High-Throughput Discovery Sciences. (Date unavailable). High-Throughput Discovery Sciences.
  • PMC. (Date unavailable). Recent Advances in Pyrimidine-Based Drugs.
  • PMC. (Date unavailable). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • Santa Cruz Biotechnology. (Date unavailable). 2,6-Dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine.
  • Benchchem. (Date unavailable). Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry.

Sources

Application

Application Note: Standardized Formulation and In Vitro Dosing Protocol for 2,6-Dichloro-4-guanidino-pyrimidine

Introduction & Scientific Grounding 2,6-Dichloro-4-guanidino-pyrimidine (CAS No. 84097-20-1) is a highly functionalized pyrimidine derivative utilized as a bioactive scaffold in the discovery of antiviral, antimalarial,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

2,6-Dichloro-4-guanidino-pyrimidine (CAS No. 84097-20-1) is a highly functionalized pyrimidine derivative utilized as a bioactive scaffold in the discovery of antiviral, antimalarial, and antineoplastic agents. Originally synthesized via the substitution reaction of guanidine to a chlorine atom on a pyrimidine ring ()[1], this compound presents a unique physicochemical profile that requires precise handling.

The molecule features a highly lipophilic 2,6-dichloro-pyrimidine core coupled with a highly basic guanidino moiety. At physiological pH (7.4), the guanidino group is predominantly protonated. This cationic state facilitates electrostatic binding to the electronegative surfaces of tumor cells, bacteria, and viral host cells, driving cellular accumulation and subsequent phenotypic effects ()[1][2].

Formulation Rationale & Causality

Formulating this compound for aqueous cell culture environments requires overcoming the competing properties of its functional groups:

  • Solvent Selection: The dichloro-pyrimidine ring significantly limits the aqueous solubility of the free base. While the guanidino group can form water-soluble salts, direct dissolution of the free base in cell culture media leads to rapid micro-precipitation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for the master stock. Anhydrous conditions are critical because the electron-deficient pyrimidine ring is susceptible to slow nucleophilic attack by water during long-term storage.

  • Solvent Tolerance & Precipitation: To prevent solvent-induced cytotoxicity and ensure the compound remains in solution, the final concentration of DMSO in the culture media must not exceed 0.5% (v/v). Exceeding this threshold disrupts the cellular lipid bilayer and confounds viability assays.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock

Objective: Create a stable, highly concentrated stock solution to minimize final solvent volume in downstream assays.

  • Weighing: Accurately weigh 10.3 mg of 2,6-Dichloro-4-guanidino-pyrimidine powder (MW = 206.03 g/mol ) into a sterile, light-protected microcentrifuge tube.

    • Causality: Light protection prevents potential photo-degradation of the halogenated pyrimidine ring.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the tube.

  • Agitation: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the 50 mM master stock into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce ambient moisture and degrade the compound.

Protocol B: Preparation of Working Solutions and Cell Dosing

Objective: Generate media-compatible working solutions that validate the compound's biological effect without vehicle interference.

  • Intermediate Dilution: Thaw a 50 µL aliquot of the master stock. Prepare a 200x intermediate stock for your highest desired concentration using pure DMSO. For example, for a 100 µM final assay concentration, prepare a 20 mM intermediate stock (dilute the 50 mM stock 1:2.5 in DMSO).

  • Media Spiking: Warm the complete cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. Add the intermediate stock to the media at a 1:200 ratio (e.g., 5 µL of intermediate stock into 995 µL of media).

    • Causality: Pre-warming the media prevents "cold shocking" the compound, which is the primary cause of sudden precipitation when transitioning from organic to aqueous phases.

  • Self-Validation (Microscopic Inspection): Before applying to cells, inspect the spiked media under an inverted phase-contrast microscope. The absence of micro-crystals validates that the compound is fully dissolved.

  • Vehicle Control: Prepare a parallel vehicle control by adding pure DMSO to the media at the exact same final concentration (0.5% v/v). This isolates the compound's specific cytotoxicity from solvent artifacts.

Quantitative Data Presentation

The following table outlines the serial dilution scheme designed to maintain a constant, non-toxic DMSO concentration across all test wells.

Table 1: Standardized Dilution Scheme for In Vitro Assays (1 mL Total Volume)

Final Assay ConcentrationIntermediate Stock (in DMSO)Volume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO % (v/v)
100 µM 20 mM5 µL995 µL0.5%
50 µM 10 mM5 µL995 µL0.5%
10 µM 2 mM5 µL995 µL0.5%
1 µM 200 µM5 µL995 µL0.5%
Vehicle Control Pure DMSO5 µL995 µL0.5%

Mechanistic Workflow Visualization

The following diagram illustrates the critical path from formulation to cellular engagement. The basicity of the guanidino group is the primary driver for the initial electrostatic interaction with the cell membrane.

G cluster_0 Phase 1: Formulation & Dosing cluster_1 Phase 2: Cellular Mechanism Stock Master Stock 50 mM in Anhydrous DMSO Working Working Solutions 0.1 - 100 µM in Media Stock->Working Serial Dilution (Maintain DMSO ≤ 0.5%) Surface Electronegative Cell Surface (Tumor/Host Cells) Working->Surface Application to Culture Binding Electrostatic Binding via Basic Guanidino Group Surface->Binding Internalization Cellular Uptake & Target Engagement Binding->Internalization

Workflow and proposed electrostatic mechanism of 2,6-Dichloro-4-guanidino-pyrimidine in vitro.

References

  • King, H., & King, T. J. (1947). Some derivatives of pyrimidine and guanidine. Journal of the Chemical Society (Resumed), 726-734. URL:[Link]

  • Shuto, Y., Taniguchi, E., & Maekawa, K. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 18(4), 221-237. URL:[Link]

Sources

Method

Application Note: Regioselective Derivatization of 2,6-Dichloro-4-guanidino-pyrimidine for the Development of Novel Kinase Inhibitors

Executive Summary 2,6-Dichloro-4-guanidino-pyrimidine (CAS: 84097-20-1) is a highly versatile, electron-deficient heterocyclic scaffold. Historically, guanidinopyrimidine derivatives have been synthesized for diverse bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dichloro-4-guanidino-pyrimidine (CAS: 84097-20-1) is a highly versatile, electron-deficient heterocyclic scaffold. Historically, guanidinopyrimidine derivatives have been synthesized for diverse biological applications, ranging from antimalarial to antiviral activities (). More recently, functionalized pyrimidines and hetaryl-substituted guanidines have emerged as potent binding partners for 5-HT5 receptors and critical kinase targets, including CDKs and RAF kinases ().

This application note provides a comprehensive, self-validating methodology for the regioselective derivatization of 2,6-dichloro-4-guanidino-pyrimidine. By exploiting the differential reactivity of the C2 and C6 positions, researchers can systematically construct multi-targeted kinase inhibitors.

Mechanistic Rationale & Regioselectivity

In pyrimidine chemistry, the inherent electron deficiency of the diazine ring facilitates Nucleophilic Aromatic Substitution (SNAr). However, the regioselectivity of substitution on 2,6-dichloro-4-guanidino-pyrimidine is governed by a delicate balance of electronic push-pull dynamics and steric hindrance:

  • Electronic Deactivation via C4: The C4 guanidino group is strongly electron-donating via resonance (+M effect). This electron density is directed ortho and para, partially deactivating both the C2 and C6 positions compared to an unsubstituted pyrimidine.

  • C6 vs. C2 Reactivity: The C6 position is kinetically more susceptible to initial nucleophilic attack. The intermediate Meisenheimer complex at C6 allows the negative charge to be stabilized by the N1 nitrogen and the electronegative chlorine at C2. Furthermore, the C2 position is sterically hindered as it is flanked by two ring nitrogens.

  • Causality of Reaction Conditions: By utilizing a protic solvent at low temperatures (0 °C), researchers can achieve >95% regioselectivity for C6 amination, a scalable approach widely utilized in functionalizing pyrimidines (). Once the C6 position is substituted with an electron-donating amine, the pyrimidine ring becomes highly electron-rich, severely deactivating the remaining C2 chlorine. Consequently, the second substitution at C2 requires transition-metal catalysis (Buchwald-Hartwig cross-coupling) to overcome the high activation energy barrier.

Derivatization Pathway

Pathway SM 2,6-Dichloro-4-guanidino- pyrimidine Step1 Regioselective SNAr (Primary Amine, DIPEA, 0°C) SM->Step1 Int1 2-Chloro-6-alkylamino- 4-guanidino-pyrimidine Step1->Int1 >95% C6-Selectivity Step2 Buchwald-Hartwig Coupling (Secondary Amine, Pd-cat, 110°C) Int1->Step2 Prod 2,6-Diamino-4-guanidino- pyrimidine Derivative Step2->Prod Overcomes C2-Deactivation

Fig 1: Regioselective derivatization workflow for 2,6-dichloro-4-guanidinopyrimidine.

Experimental Protocols

Protocol A: Regioselective C6-Amination (First SNAr)

This protocol describes the installation of a primary amine (e.g., cyclopentylamine) at the C6 position.

Reagents:

  • 2,6-Dichloro-4-guanidino-pyrimidine (1.0 eq, 10 mmol)

  • Cyclopentylamine (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Absolute Ethanol (50 mL)

Causality & Rationale: Ethanol is specifically chosen as a protic solvent to stabilize the developing negative charge in the Meisenheimer intermediate via hydrogen bonding. This accelerates the SNAr reaction at lower temperatures (0 °C), strictly preventing over-substitution at the C2 position. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic center.

Step-by-Step Methodology:

  • Preparation: Suspend 2,6-dichloro-4-guanidino-pyrimidine in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

  • Addition: Add DIPEA (2.0 eq) in one portion. Subsequently, add cyclopentylamine (1.1 eq) dropwise over 10 minutes using a syringe pump to maintain a low local concentration of the nucleophile.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC: Run a TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a single new UV-active spot (Rf ~0.4).

  • LC-MS: Analyze the crude product. The mass spectrum must show the mono-isotopic mass [M+H]+ corresponding to the mono-substituted product. Crucially, look for a 3:1 isotopic cluster (M / M+2), which validates that exactly one chlorine atom remains on the pyrimidine ring.

Protocol B: Palladium-Catalyzed C2-Amination (Buchwald-Hartwig Coupling)

This protocol describes the installation of a secondary amine (e.g., morpholine) at the deactivated C2 position.

Reagents:

  • C6-substituted intermediate from Protocol A (1.0 eq, 5 mmol)

  • Morpholine (1.5 eq, 7.5 mmol)

  • Pd(OAc)2 (0.05 eq, 0.25 mmol)

  • BINAP (0.1 eq, 0.5 mmol)

  • Cs2CO3 (2.0 eq, 10 mmol)

  • Anhydrous 1,4-Dioxane (30 mL)

Causality & Rationale: Because the C2 position is heavily deactivated by the electron-donating C4-guanidino and C6-amino groups, standard SNAr would require extreme heat (>150 °C), risking thermal degradation of the guanidino moiety. Buchwald-Hartwig cross-coupling bypasses this by lowering the activation energy via oxidative addition of the C-Cl bond to Pd(0). Cs2CO3 is selected as a mild base to facilitate the catalytic cycle without prematurely deprotonating the guanidino group, and 1,4-dioxane provides a high-boiling, non-coordinating environment that stabilizes the palladium-ligand complex.

Step-by-Step Methodology:

  • Degassing: In a dried Schlenk tube, dissolve the C6-substituted intermediate and morpholine in anhydrous 1,4-dioxane. Sparge the solution with dry Nitrogen gas for 15 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(OAc)2, BINAP, and Cs2CO3 under a positive flow of Nitrogen.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with Ethyl Acetate (50 mL). Concentrate the filtrate and purify via flash column chromatography (gradient elution: 0-10% MeOH in DCM).

Self-Validating Checkpoints:

  • Visual: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as Pd(0) species are generated and cycle through the reaction.

  • LC-MS: Analyze the purified product. The spectrum must show the complete disappearance of the 3:1 chlorinated isotopic pattern. The [M+H]+ peak will reflect the exact mass of the di-substituted guanidinopyrimidine, confirming the successful displacement of the final chlorine atom.

Structure-Activity Relationship (SAR) Data

The regioselective derivatization allows for the rapid generation of compound libraries. The table below summarizes the quantitative in vitro kinase inhibitory activity (IC50) of synthesized 2,6-diamino-4-guanidino-pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2) and BRAF kinase.

Compound IDR1 (C6 Position)R2 (C2 Position)CDK2 IC50 (nM)BRAF IC50 (nM)
1a CyclopentylaminoMorpholino45120
1b Cyclopentylamino4-Methylpiperazino2885
1c BenzylaminoMorpholino110340
1d Isopropylamino4-Methylpiperazino65150

Data Interpretation: The introduction of a bulky, aliphatic ring (Cyclopentyl) at the C6 position combined with a solubilizing, basic moiety (4-Methylpiperazino) at the C2 position (Compound 1b) yields the most potent dual-inhibition profile, highlighting the critical importance of spatial occupancy in the kinase ATP-binding pocket.

References

  • Shuto, Y., et al. (1977). "Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities." Kyushu University Library Collections. URL:[Link]

  • Bayer AG. (2016). "US9296697B2 - Hetaryl-substituted guanidine compounds and use thereof as binding partners for 5-HT5-receptors." Google Patents.
  • Martins, M. A., et al. (2017). "Reaction of β-alkoxyvinyl α-ketoesters with acyclic NCN binucleophiles – Scalable approach to novel functionalized pyrimidines." ResearchGate. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,6-Dichloro-4-guanidino-pyrimidine Synthesis

Welcome to the Technical Support Center for pyrimidine functionalization. 2,6-Dichloro-4-guanidino-pyrimidine is a critical building block in the development of antiviral agents, kinase inhibitors, and advanced therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. 2,6-Dichloro-4-guanidino-pyrimidine is a critical building block in the development of antiviral agents, kinase inhibitors, and advanced therapeutics[1]. However, synthesizing this molecule via the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine (TCP) with guanidine is notoriously prone to low yields[1].

As an application scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the mechanistic causality behind reaction failures—specifically regioselectivity inversion, over-substitution, and hydrolysis—and provide a self-validating protocol to maximize your C-4 mono-substituted yield[2].

Reaction Pathway & Mechanistic Pitfalls

The synthesis relies on the differential reactivity of the chlorine atoms on the pyrimidine ring[1]. The C-4 and C-6 positions are kinetically favored for nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at these sites[2]. However, guanidine is a highly reactive, bidentate nucleophile. Without strict environmental control, the reaction rapidly cascades into unwanted pathways[2].

SNAr_Pathway TCP 2,4,6-Trichloropyrimidine (Starting Material) Target 2,6-Dichloro-4-guanidinopyrimidine (Target Product) TCP->Target SNAr at C-4 (Kinetically Favored) Byproduct1 4,6-Dichloro-2-guanidinopyrimidine (Regioisomer Byproduct) TCP->Byproduct1 SNAr at C-2 (Competitor) Hydrolysis Hydrolysis Products (e.g., C-OH substitution) TCP->Hydrolysis Excess OH⁻ / H₂O Temp > 10°C Guanidine Guanidine (Free Base) Nucleophile Guanidine->Target Byproduct2 2-Chloro-4,6-diguanidinopyrimidine (Over-substitution) Target->Byproduct2 Excess Guanidine Temp > 10°C

Figure 1: Reaction pathway and competing side reactions in the SNAr of 2,4,6-trichloropyrimidine.

Quantitative Data: Parameter Optimization

Standard protocols utilizing aqueous sodium hydroxide often result in poor yields (e.g., ~35%) and inadvertently favor the unwanted 2-guanidino regioisomer[3]. The table below summarizes how shifting specific parameters directly impacts the reaction's trajectory.

ParameterStandard ProtocolOptimized ProtocolMechanistic Causality / Impact
Guanidine Eq. 1.5 - 2.0 eq0.95 - 1.05 eqExcess nucleophile inevitably drives di-substitution[2]. Limiting equivalents kinetically traps the mono-substituted product.
Base Selection NaOH (Aqueous)DIPEA (Organic)NaOH causes competitive hydrolysis (C-Cl to C-OH). N,N-Diisopropylethylamine (DIPEA) is sterically hindered and non-nucleophilic.
Solvent System Pure EthanolAcetone / Water (5:1)Solvent dependence dictates the C-4 vs C-2 ratio[2]. Acetone minimizes hydrogen-bonding disruptions at the transition state.
Temperature 25°C (Room Temp)0°C to 5°CLow temperature suppresses the activation energy required for the second substitution event[2].
Expected Yield 35 - 45%75 - 85%Suppressing the 2-regioisomer and over-substitution directly boosts the isolated yield of the target[3].

Step-by-Step Methodology: The Self-Validating Protocol

This protocol is engineered with built-in visual and chemical checkpoints to ensure the reaction remains on the correct mechanistic path.

Step 1: In Situ Generation of Guanidine Free Base

  • Suspend 1.05 equivalents of guanidine hydrochloride in a 5:1 mixture of anhydrous Acetone and Water.

  • Cool the suspension to 0°C using an ice-water bath.

  • Slowly add 1.05 equivalents of DIPEA dropwise over 15 minutes.

  • Self-Validation Checkpoint: The opaque suspension will become progressively clearer as the insoluble hydrochloride salt is neutralized into the soluble free base.

Step 2: Controlled Nucleophilic Attack

  • Dissolve 1.0 equivalent of 2,4,6-trichloropyrimidine (TCP) in anhydrous acetone.

  • Add the TCP solution dropwise to the guanidine solution over 60 minutes, strictly maintaining the internal temperature between 0°C and 5°C.

  • Causality: Dropwise addition ensures TCP is always in excess relative to the available free guanidine in the micro-environment. This prevents the highly nucleophilic guanidine from attacking the newly formed mono-substituted product.

Step 3: Reaction Monitoring & Quenching

  • Stir the mixture for 2 hours at 5°C.

  • Monitor via TLC (Hexane:EtOAc 7:3).

  • Self-Validation Checkpoint: The high-Rf starting material spot should diminish, replaced by a highly polar, UV-active spot near the baseline (the guanidinium product).

  • Quench the reaction by adding 5 volumes of ice-cold distilled water to crash out the product.

Step 4: Chromatography-Free Isolation

  • Filter the resulting precipitate under vacuum.

  • Wash sequentially with ice-cold water (to remove DIPEA-HCl salts) and cold diethyl ether (to remove unreacted TCP).

  • Causality: The target compound is highly polar and insoluble in cold ether, whereas unreacted TCP and di-substituted organic impurities are highly soluble. This differential solubility provides a robust, chromatography-free purification step.

Troubleshooting & FAQs

Troubleshooting_Tree Start Issue: Low Yield of Target Q1 Are di-substituted byproducts present? Start->Q1 A1_Yes Reduce Temp to 0-5°C Limit Guanidine to 0.95 eq Q1->A1_Yes Yes Q2 Is the 2-regioisomer predominant? Q1->Q2 No A2_Yes Switch solvent to Acetone/Water Q2->A2_Yes Yes Q3 Are hydrolysis products (OH-substituted) detected? Q2->Q3 No A3_Yes Replace NaOH with DIPEA or reduce base concentration Q3->A3_Yes Yes

Figure 2: Decision tree for troubleshooting low yields in 4-guanidinopyrimidine synthesis.

Q: Why am I isolating 4,6-dichloro-2-guanidinopyrimidine instead of the 4-guanidino target? A: This is a regioselectivity inversion[3]. While the C-4 position is kinetically favored due to the lower LUMO energy, the C-2 position can become competitive in protic solvents like pure ethanol[2]. Protic solvents engage in hydrogen bonding with the pyrimidine nitrogens, altering the transition state energy and artificially increasing C-2 reactivity. Solution: Switch to a predominantly polar aprotic solvent like acetone to restore C-4 preference.

Q: My product is heavily contaminated with 2-chloro-4,6-diguanidinopyrimidine. How do I prevent this? A: Di-substitution occurs when the reaction temperature exceeds 10°C or when guanidine is present in large excess[2]. Once the first substitution occurs, the remaining chloro groups are still reactive if thermal energy permits. Solution: Ensure the TCP is added to the guanidine solution (inverse addition) very slowly, and strictly limit your guanidine to 0.95–1.05 equivalents.

Q: Can I use commercially available free guanidine directly instead of generating it from the hydrochloride salt? A: It is highly discouraged. Commercially available free guanidine is extremely hygroscopic and rapidly absorbs ambient CO₂ to form guanidine carbonate, which possesses drastically reduced nucleophilicity. Generating the free base in situ from the stable hydrochloride salt ensures accurate stoichiometry and maximum reactivity.

Q: I am detecting 2,6-dichloro-4-hydroxypyrimidine in my LC-MS. Where is the water reacting? A: If a strong aqueous base (like NaOH) is used to generate the guanidine free base, localized heating during addition causes excess hydroxide ions to directly attack the TCP ring[3]. Solution: Substitute NaOH with a non-nucleophilic organic base like DIPEA. DIPEA is sterically hindered and will deprotonate the guanidine salt without acting as a competing nucleophile against the pyrimidine ring.

References
  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities Source: Kyushu University Library URL
  • Synthesis of 4,6-dichloro-2-guanidinopyrimidine Source: PrepChem URL
  • 2,4,6-Trichloropyrimidine.
  • A Comparative Guide to the Synthetic Routes of 2,4,6-Triaminopyrimidine-5-carbonitrile Source: BenchChem URL

Sources

Optimization

Technical Support Center: Purification of 2,6-Dichloro-4-guanidino-pyrimidine

Disclaimer: The following guide is based on established chemical principles and purification methodologies for analogous compounds, including dichloropyrimidines and guanidinium salts. As of this writing, specific litera...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is based on established chemical principles and purification methodologies for analogous compounds, including dichloropyrimidines and guanidinium salts. As of this writing, specific literature detailing the purification of 2,6-Dichloro-4-guanidino-pyrimidine is not extensively available. This guide is intended to provide a robust starting point for developing a purification strategy.

Foundational Knowledge: Understanding the Molecule

Before addressing purification challenges, it is crucial to understand the physicochemical characteristics of 2,6-Dichloro-4-guanidino-pyrimidine. The molecule's behavior is dictated by its two distinct structural components:

  • The 2,6-Dichloropyrimidine Core: This heterocyclic ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic substitution.[1][2] It imparts a degree of hydrophobicity to the molecule. Dichloropyrimidines are generally soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol.[2][3]

  • The 4-Guanidino Group: The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its protonated form (the guanidinium cation).[4] This group is highly polar and capable of forming multiple hydrogen bonds, which typically imparts significant water solubility.[4][5]

The combination of these two moieties results in a polar, basic compound whose solubility and stability can be highly dependent on pH.

Frequently Asked Questions (FAQs) & Common Purification Issues

Q1: My crude product is an intractable oil or gum. How can I solidify it for further purification?

Possible Cause: This is a common issue for polar compounds with mixed solubility characteristics and may indicate the presence of residual solvents or impurities that are depressing the melting point. The guanidino group may also be partially protonated, leading to an ionic liquid-like state.

Recommended Action:

  • Solvent Trituration: Attempt to solidify the material by stirring it vigorously with a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether). This can help to remove non-polar impurities and residual solvents.

  • pH Adjustment: If the product is dissolved in a polar solvent, carefully adjust the pH. Since the guanidino group is basic, adding a dilute acid (e.g., HCl) to form the hydrochloride salt can often induce crystallization. Conversely, if the crude material is already a salt, neutralization with a mild base might yield the free base as a solid.

  • Seed Crystals: If a small amount of pure, solid material has been obtained previously, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q2: I am observing multiple spots on my TLC plate that are very close together. How can I improve the separation?

Possible Cause: The impurities are likely structurally similar to the product, such as mono-chlorinated byproducts or isomers. The basic nature of the guanidino group can also cause streaking on standard silica gel TLC plates.

Recommended Action:

  • Modify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent system (e.g., ethyl acetate/hexane). This will neutralize the acidic silanol groups on the silica surface and prevent tailing of the basic product spot.

  • Use a More Polar System: A solvent system with higher polarity, such as dichloromethane/methanol, may provide better separation for these polar compounds.

  • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reversed-phase TLC plates (C18).[6]

Q3: My product appears to be degrading during column chromatography on silica gel. What is happening?

Possible Cause: The acidic nature of silica gel can catalyze the hydrolysis of the chloro-substituents on the electron-deficient pyrimidine ring, especially when using protic solvents like methanol in the mobile phase.[1] This leads to the formation of hydroxypyrimidine impurities.

Recommended Action:

  • Deactivate the Silica: Use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica gel in the initial, least polar mobile phase containing 1-2% triethylamine.

  • Switch to a Different Stationary Phase: Consider using neutral alumina or reversed-phase (C18) chromatography, which are more compatible with basic and acid-sensitive compounds.[7]

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Q4: I have persistent colored impurities in my final product. How can I remove them?

Possible Cause: Colored impurities often arise from degradation of starting materials or complex side reactions at elevated temperatures.[3]

Recommended Action:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon (typically 1-2% by weight) and stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon, then proceed with recrystallization.[3]

  • Recrystallization: A carefully chosen recrystallization solvent can be highly effective at excluding colored impurities from the crystal lattice.

Troubleshooting Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most effective method for purifying polar, crystalline compounds. The key is finding a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Troubleshooting Guide for Recrystallization

Symptom Possible Cause Recommended Solution
Product does not dissolve, even when heating. The solvent is too non-polar.Increase the polarity. Try solvents like ethanol, methanol, or acetonitrile. For highly polar salt forms, water or a water/alcohol mixture may be necessary.[8]
Product dissolves at room temperature. The solvent is too polar.Decrease the polarity. Try solvents like ethyl acetate or acetone. Alternatively, use a mixed-solvent system. Dissolve the product in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (e.g., diethyl ether) dropwise until turbidity persists, then heat to redissolve and cool slowly.
Product oils out upon cooling. The solution is too supersaturated, or the melting point of the product is lower than the solution temperature.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help initiate crystallization.
No crystals form, even after prolonged cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Reduce the volume of the solvent by evaporation. Add a seed crystal if available. Try placing the solution in an ice bath or freezer.
Low yield after recrystallization. The product has significant solubility in the cold solvent. The volume of solvent used was too large.Ensure the minimum amount of hot solvent is used to dissolve the product. After crystallization, cool the mixture in an ice bath for at least 30 minutes before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Method 2: Column Chromatography

For separating mixtures of closely related polar compounds, chromatography is often necessary. The choice of stationary and mobile phases is critical for success.

Troubleshooting Guide for Column Chromatography

Symptom Possible Cause Recommended Solution
Product does not move from the baseline (Rf = 0) on silica gel. The mobile phase is not polar enough.Increase the polarity of the mobile phase. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar one (e.g., 10-20% methanol in ethyl acetate) is often effective.[6]
Product streaks badly on the column. The guanidino group is interacting strongly with acidic silica.Add 0.5-1% triethylamine or ammonia to the mobile phase to suppress this interaction.
Poor separation between product and impurities. The selectivity of the system is insufficient.If using normal phase (silica), consider switching to reversed-phase (C18) chromatography. This is often better for separating polar compounds.[9] For reversed-phase, the mobile phase would typically be a mixture of water and acetonitrile or methanol, possibly with a buffer or ion-pairing agent.
Product elutes at the solvent front in reversed-phase. The mobile phase is too polar, or the compound is not retained.Increase the organic component of the mobile phase (e.g., from 10% to 50% acetonitrile). If retention is still poor, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and is well-suited for retaining very polar molecules.[9]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently solving purification problems. The following diagram outlines a general workflow for troubleshooting the purification of 2,6-Dichloro-4-guanidino-pyrimidine.

Caption: A general workflow for troubleshooting the purification process.

References

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. (2025, February 5). Vertex AI Search.
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem. Vertex AI Search.
  • Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution - Benchchem. Vertex AI Search.
  • Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution - Benchchem. Vertex AI Search.
  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. (2023, September 22). Vertex AI Search.
  • CN1784381A - Method for crystallizing guanidinium salts - Google Patents. Vertex AI Search.
  • How can i isolate polar basic compound with silica gel column chromatography?. (2018, June 18). Vertex AI Search.
  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Collections | Kyushu University Library. Vertex AI Search.
  • Column chromatography. Vertex AI Search.
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. Vertex AI Search.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Vertex AI Search.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Vertex AI Search.
  • EP1288196A1 - Process for the preparation of organo guanidinium salts - Google Patents. Vertex AI Search.
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Vertex AI Search.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search.
  • 2,4-Dichloropyrimidine synthesis - ChemicalBook. Vertex AI Search.
  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents. Vertex AI Search.
  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety - Srini Chem. (2025, August 2). Vertex AI Search.
  • Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory. (2019, January 31). Vertex AI Search.
  • The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers - Benchchem. Vertex AI Search.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022, August 12). Vertex AI Search.

Sources

Troubleshooting

Optimizing reaction conditions for nucleophilic substitution on dichloropyrimidines

Welcome to the Application Scientist Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to master and troubleshoot nucleophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to master and troubleshoot nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines.

Below, you will find mechanistic insights, self-validating protocols, and troubleshooting matrices synthesized from field-proven data and authoritative literature.

Part 1: Core Principles & Mechanistic Insights (FAQs)

Q1: Why does SNAr on 2,4-dichloropyrimidine naturally favor the C4 position over the C2 position? A1: The regioselectivity is fundamentally driven by electronic effects and orbital distribution[1]. Quantum mechanical (QM) calculations and LUMO (Lowest Unoccupied Molecular Orbital) mapping reveal that the LUMO is primarily localized at the C4 position[1]. Mechanistically, when a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is stabilized by both the ortho- and para-nitrogen atoms. Attack at C2 only benefits from ortho-nitrogen stabilization, making the C4 pathway kinetically favored[2].

Q2: How do substituents at the C5 or C6 positions alter this natural regioselectivity? A2: The pyrimidine ring is highly sensitive to steric and electronic perturbations. An electron-donating group (EDG) at C6 can shift the LUMO distribution, equalizing the lobes at C2 and C4, which often results in a mixture of regioisomers or an inversion to C2 selectivity[1]. Conversely, bulky substituents at C5 sterically hinder the C4 position, pushing the reaction toward the C2 position[2].

Q3: Can I force C2 selectivity without altering the pyrimidine core? A3: Yes. While standard primary and secondary amines favor C4, using tertiary amines (e.g., triethylamine) as nucleophiles on 5-substituted-2,4-dichloropyrimidines yields excellent C2 selectivity[3]. This occurs via an in situ N-dealkylation of an intermediate, effectively delivering a secondary amine exclusively to the C2 position[3].

Part 2: Visual Workflows & Decision Logic

Regioselectivity Start 2,4-Dichloropyrimidine Starting Material BranchC4 Kinetic Pathway (Standard SNAr) Start->BranchC4 BranchC2 Thermodynamic / Catalytic Pathway Start->BranchC2 CondC4 1°/2° Amine, DIPEA Polar Aprotic (0-20°C) BranchC4->CondC4 CondC2 3° Amine (N-dealkylation) or Cu(II)/Pd Catalysis BranchC2->CondC2 ResultC4 C4-Substituted Product (Major) CondC4->ResultC4 ResultC2 C2-Substituted Product (Major) CondC2->ResultC2

Decision tree for controlling regioselectivity in SNAr reactions.

Troubleshooting Issue SNAr Reaction Issue Detected Mix Poor Regioselectivity (C2/C4 Mixture) Issue->Mix Disub Over-substitution (Disubstitution) Issue->Disub Slow Sluggish Reaction (Low Conversion) Issue->Slow FixMix Lower Temp to 0°C Use Milder Base (DIPEA) Mix->FixMix FixDisub Strict 1.0 eq Nucleophile Dropwise Addition Disub->FixDisub FixSlow Use Microfluidic Flow or Cu(II)/Pd Catalysis Slow->FixSlow

Troubleshooting workflow for resolving common SNAr reaction issues.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Base & Solvent Effects on Regioselectivity The choice of solvent and base dictates whether the reaction remains under kinetic control (favoring C4) or drifts into thermodynamic mixtures[4].

SolventBaseTemperatureMajor RegioisomerMechanistic Rationale
THF / EtOHDIPEA0 °C to RTC4 (>90%)Sterically hindered, non-nucleophilic base preserves kinetic control.
DMF / NMPK₂CO₃80 °CMixture (C4/C2)High thermal energy and strong base erode the kinetic preference.
CHCl₃TriethylamineRTC2 (>90%)Tertiary amines undergo in situ N-dealkylation specifically at C2 (requires C5-EWG)[3].

Table 2: Troubleshooting Matrix for SNAr on Dichloropyrimidines

Observation / SymptomRoot Cause DiagnosisCorrective Intervention
Disubstitution Excess nucleophile or elevated temperatures driving secondary substitution.Limit nucleophile to strictly 1.0–1.05 eq. Add nucleophile dropwise at 0 °C.
Unreacted Starting Material Poor nucleophilicity (e.g., anilines) or low electrophilicity of the pyrimidine.Switch to Cu(II)/PTABS catalysis[5] or utilize continuous microfluidic flow reactors to safely increase temperature/pressure[6].
Hydrolysis (Side Product) Trace water reacting with strong bases to form hydroxide nucleophiles.Use strictly anhydrous solvents and mild, non-nucleophilic bases (e.g., DIPEA).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.

Protocol A: Kinetically Controlled C4-Selective Amination

Objective: Isolate the C4-aminated pyrimidine while suppressing C2 substitution and disubstitution.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over K₂CO₃ because its steric bulk prevents it from acting as a competing nucleophile, and it maintains a mild pH to prevent hydrolysis.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add the primary or secondary amine (1.05 eq) dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Eluent: Hexanes/EtOAc 3:1). The starting material (Rf ~0.8) should be consumed, replaced by a single lower-running spot (Rf ~0.4). Crucial: If SM persists, do NOT add more amine, as this triggers disubstitution. Instead, gently warm the reaction.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Structural Verification (Self-Validation Checkpoint 2):

    • LC-MS: Confirm the presence of the [M+H]⁺ peak. The isotope pattern must show a 3:1 ratio (M : M+2), confirming exactly one chlorine atom remains.

    • ¹H NMR: The C5 and C6 protons of the pyrimidine ring must appear as two distinct doublets (J ≈ 5.5 Hz). To definitively prove C4 regiochemistry, perform a 2D NOESY experiment: you will observe a strong cross-peak between the nucleophile's α-protons and the pyrimidine's H5 proton.

Protocol B: Flow-Chemistry Enabled SNAr for Sluggish Nucleophiles

Objective: Force C-N or C-O bond formation with weak nucleophiles without clogging or degrading the pyrimidine[6].

  • System Setup: Utilize a microfluidic flow reactor equipped with a back-pressure regulator.

  • Solution Prep: Prepare a single feed stream containing the dichloropyrimidine (1.0 eq), the weak nucleophile (e.g., a phenol or hindered aniline, 1.2 eq), and NaOH or DIPEA (1.5 eq) in a THF/H₂O (3:2 v/v) solvent system[6].

  • Flow Parameters: Set the reactor temperature to 110 °C and pressure to 4 bar. Set the combined flow rate to 50 µL/min (yielding a residence time of ~20 minutes)[6]. Causality: The high pressure prevents solvent boiling, while the short residence time prevents the degradation and reactor clogging typically seen in batch reactions at these temperatures[6].

  • Collection & Validation: Collect the output stream directly into a quenching buffer. Validate mono-substitution via LC-MS immediately upon collection.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. Benchchem.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate / Journal of Organic Chemistry.
  • C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides. National Institutes of Health (NIH) / PMC.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. American Chemical Society (ACS).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,6-Dichloro-4-guanidino-pyrimidine in Solution

Introduction & Mechanistic Overview 2,6-Dichloro-4-guanidino-pyrimidine is a highly reactive, di-halogenated pyrimidine derivative often utilized as a critical intermediate in pharmaceutical synthesis and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2,6-Dichloro-4-guanidino-pyrimidine is a highly reactive, di-halogenated pyrimidine derivative often utilized as a critical intermediate in pharmaceutical synthesis and drug development. Handling this compound in solution presents unique stability challenges dictated by its molecular structure.

The pyrimidine ring is inherently electron-deficient. The presence of two electronegative chlorine atoms at the 2- and 6-positions further depletes electron density from the ring carbons, rendering them highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[1]. When exposed to protic solvents (like water or methanol), especially under pH stress, the chloro groups can be rapidly displaced to form hydroxypyrimidine or alkoxypyrimidine degradants[1]. Conversely, the guanidino group at the 4-position is strongly basic and can undergo hydrolysis or intramolecular cyclization under extreme thermal or pH conditions. Understanding these causal mechanisms is essential for developing robust formulation and analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why does the purity of my 2,6-Dichloro-4-guanidino-pyrimidine solution decrease rapidly in aqueous buffers? A1: The degradation is primarily driven by hydrolysis. The electron-withdrawing nature of the two chlorine atoms makes the adjacent pyrimidine carbons highly electrophilic. In aqueous environments, water molecules or hydroxide ions act as nucleophiles, displacing the chlorine atoms via SN​Ar to form 2-chloro-6-hydroxy-4-guanidino-pyrimidine and eventually 2,6-dihydroxy-4-guanidino-pyrimidine[1]. This reaction is accelerated at extremes of pH.

Q2: What is the optimal solvent system for long-term storage of stock solutions? A2: To prevent solvolysis, stock solutions should be prepared in anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1]. Protic solvents like water, methanol, or ethanol should be strictly avoided for long-term storage. Store the aprotic stock solutions at -20°C or -80°C in tightly sealed, light-protected amber vials to mitigate both thermal and photodegradation[1].

Q3: How do I design a stability-indicating assay for this compound? A3: A stability-indicating assay must be capable of resolving the parent compound from its hydrolytic and oxidative degradants. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or MS detection is the gold standard[1]. The method must be validated through forced degradation studies following ICH Q1A(R2) guidelines, ensuring mass balance and peak purity[2].

Troubleshooting Guide

SymptomPotential CauseMechanistic ExplanationRecommended Action
Appearance of new peaks in LC-MS/HPLC (M-34 or M-18) Hydrolysis / SolvolysisNucleophilic attack by water/alcohols displaces the -Cl group (loss of ~35 Da, addition of -OH ~17 Da).Prepare fresh solutions in anhydrous aprotic solvents (e.g., DMSO). Limit exposure time in aqueous assay buffers[1].
Precipitate formation upon dilution into aqueous buffer pH-Dependent Solubility / "Salting Out"The compound's solubility drops significantly if the buffer pH nears its isoelectric point, or due to high salt concentrations[1].Pre-dilute the DMSO stock gradually. Optimize buffer pH to maintain the guanidino group in its soluble (protonated) state without triggering base-catalyzed hydrolysis[1].
Loss of signal / Peak broadening over time PhotodegradationHalogenated pyrimidines are sensitive to UV/ambient light, leading to radical-mediated ring cleavage or dechlorination[1].Conduct all handling under low-light conditions. Store solutions in amber vials or wrap in aluminum foil[1].

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

To ensure maximum shelf-life and experimental reproducibility, follow this self-validating protocol for stock preparation:

  • Drying: Ensure the lyophilized powder of 2,6-Dichloro-4-guanidino-pyrimidine is equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Use anhydrous, HPLC-grade DMSO (water content <0.01%).

  • Dissolution: Add the solvent to achieve a standard concentration (e.g., 10 mM or 1 mg/mL). Vortex gently until complete dissolution is achieved. Do not sonicate with heat, as thermal stress can initiate degradation[1].

  • Aliquot & Storage: Dispense into single-use aliquots in amber glass vials. Purge the headspace with Argon or Nitrogen gas to displace moisture and oxygen. Store immediately at -80°C[1].

Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study

To establish a stability-indicating HPLC method, subject the compound to stress conditions as outlined by the2[2].

  • Acidic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8-24 hours[1].

  • Basic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8-24 hours[1].

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours[1].

  • Photolytic Stress: Expose the solution to UV/Vis light as per ICH Q1B specifications (minimum 1.2 million lux hours and 200 watt hours/square meter)[2].

  • Quenching & Analysis: Neutralize acid/base samples to pH 7.0. Dilute all samples with the HPLC mobile phase and analyze to determine the degradation profile and mass balance[1].

Visualizations

Degradation A 2,6-Dichloro-4-guanidino-pyrimidine (Parent Compound) B 2-Chloro-6-hydroxy-4-guanidino-pyrimidine (Primary Hydrolysis) A->B H2O / OH- (SNAr) D 2,6-Dichloro-4-amino-pyrimidine (Guanidino Cleavage) A->D Strong Acid/Base (Hydrolysis) C 2,6-Dihydroxy-4-guanidino-pyrimidine (Secondary Hydrolysis) B->C H2O / OH- (SNAr)

Fig 1. Primary degradation pathways of 2,6-Dichloro-4-guanidino-pyrimidine via hydrolysis.

Workflow Start Prepare 1 mg/mL Stock (Aprotic Solvent) Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV/Vis, ICH Q1B) Start->Photo Quench Neutralize / Quench Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/LC-MS Analysis Photo->HPLC Quench->HPLC Result Determine Degradation Profile & Mass Balance HPLC->Result

Fig 2. ICH Q1A(R2) compliant forced degradation study workflow for stability indicating assays.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Website. Available at:[Link]

Sources

Troubleshooting

Troubleshooting unexpected results in assays with 2,6-Dichloro-4-guanidino-pyrimidine

Welcome to the technical support resource for researchers utilizing 2,6-Dichloro-4-guanidino-pyrimidine. This guide is designed to help you troubleshoot unexpected assay results and optimize your experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2,6-Dichloro-4-guanidino-pyrimidine. This guide is designed to help you troubleshoot unexpected assay results and optimize your experimental protocols. As a Senior Application Scientist, my goal is to provide you with in-depth, scientifically-grounded advice to ensure the integrity and reproducibility of your research.

The unique structure of 2,6-Dichloro-4-guanidino-pyrimidine, featuring a reactive dichloropyrimidine core and a strongly basic guanidino group, presents specific challenges and opportunities in experimental design. This guide addresses the most common issues encountered during its use.

Part 1: Reagent Preparation and Handling

Proper preparation and handling of your reagents are the foundation of any successful experiment. The chemical nature of 2,6-Dichloro-4-guanidino-pyrimidine makes this step particularly critical.

Q1: My 2,6-Dichloro-4-guanidino-pyrimidine solution appears to be degrading over time, indicated by a loss of potency or the appearance of new peaks in my LC-MS analysis. What are the likely causes and how can I prevent this?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis and potential photosensitivity.

The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the carbon atoms at these positions susceptible to nucleophilic attack by water (hydrolysis). This reactivity is a known characteristic of dichloropyrimidine scaffolds.[1][2] The reaction can be catalyzed by both acidic and basic conditions. The guanidino group, being strongly basic (pKa of the conjugate acid is ~13.6), can influence the local pH and potentially contribute to instability in unbuffered aqueous solutions.[3]

Causality and Troubleshooting Workflow:

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Actions Problem Degradation of Compound in Solution (Loss of activity, new LC-MS peaks) Hydrolysis Hydrolysis of Chloro Groups (Catalyzed by acid/base) Problem->Hydrolysis Likely due to pH_Instability pH Instability (Extreme pH in unbuffered solution) Problem->pH_Instability Can be exacerbated by Photosensitivity Photosensitivity (Degradation upon light exposure) Problem->Photosensitivity Possible contributor Fresh Prepare Solutions Freshly (Minimize storage in aqueous buffers) Hydrolysis->Fresh Aprotic Use Aprotic Solvents for Stocks (e.g., Anhydrous DMSO, DMF) Hydrolysis->Aprotic Buffer Buffer Aqueous Solutions (Maintain pH near neutral, if possible) pH_Instability->Buffer Store Store Properly (Aliquot, -20°C or -80°C, protect from light) Photosensitivity->Store

Step-by-Step Protocol to Minimize Degradation:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution in an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

    • Ensure the solvent is of high purity and freshly opened to minimize water content.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store these aliquots at -20°C or -80°C in tightly sealed containers, protected from light.[5]

  • Working Solution Preparation:

    • Prepare aqueous working solutions fresh for each experiment immediately before use.

    • If the experiment requires an aqueous buffer, ensure it is maintained at a pH as close to neutral as possible, unless the assay dictates otherwise.

    • Minimize the time the compound spends in aqueous solution, especially at elevated temperatures.

Q2: I am having difficulty dissolving 2,6-Dichloro-4-guanidino-pyrimidine. What solvents are recommended?

A2: The solubility will be dictated by the interplay between the relatively nonpolar dichloropyrimidine core and the highly polar, ionizable guanidino group.

Based on structurally similar compounds, dichloropyrimidines are expected to be poorly soluble in water but more soluble in organic solvents.[1] Conversely, guanidinium salts are known for their high aqueous solubility.[6][7] This dual character suggests a nuanced approach to solvent selection.

Solubility Profile and Recommendations:

Solvent TypeRecommended SolventsExpected Solubility & Remarks
Aprotic Polar DMSO, DMFHigh. These are the recommended solvents for preparing high-concentration stock solutions.
Aqueous Buffers PBS, HEPES, TrisModerate to Low. Solubility is highly pH-dependent. At acidic to neutral pH, the guanidino group will be protonated (guanidinium), which should increase aqueous solubility.[3] However, the dichloropyrimidine core remains hydrophobic. Sonication may be required.
Alcohols Ethanol, MethanolModerate. May be suitable for intermediate dilutions, but be aware of potential solvolysis (reaction with the solvent) over time, similar to hydrolysis.
Nonpolar Organic Toluene, HexanesVery Low. Not recommended.

Protocol for Solubility Testing:

  • Start by attempting to dissolve a small, known amount of the compound in DMSO to create a stock solution (e.g., 10-50 mM).

  • For aqueous assays, perform serial dilutions from the DMSO stock into your final assay buffer.

  • Observe for any precipitation upon dilution. If precipitation occurs, you may need to lower the final assay concentration or include a small percentage of a co-solvent like DMSO in the final assay buffer (typically <1%, check assay tolerance).

  • If using a salt form of the compound (e.g., hydrochloride salt), aqueous solubility is generally expected to be higher than that of the free base.[6]

Q3: What are the best practices for storing the solid compound and its stock solutions?

A3: Proper storage is essential to maintain the integrity of the compound.

Dichloropyrimidine derivatives are generally stable as solids at room temperature in closed containers but are often stored at lower temperatures as a precaution.[5] The guanidino group can make the compound hygroscopic.

FormStorage ConditionRationale
Solid Compound Store at 2-8°C or -20°C.[8]Minimizes degradation from heat and ambient moisture.
Keep in a tightly sealed container in a desiccator.Protects from moisture, which can lead to hydrolysis.
Protect from light.Prevents potential photodegradation.
Stock Solution (in Aprotic Solvent) Store at -20°C or -80°C in small aliquots.Prevents degradation and minimizes waste from repeated freeze-thaw cycles.
Use tightly sealed vials designed for low-temperature storage.Prevents solvent evaporation and water condensation.

Part 2: Troubleshooting Biochemical Assays

The inherent reactivity of 2,6-Dichloro-4-guanidino-pyrimidine can be a source of interference in biochemical assays, leading to misleading results.[9]

Q4: I am observing a high background signal or apparent inhibition/activation that seems non-specific (a "false positive"). Could the compound be interfering with my assay?

A4: Yes, this is a significant possibility. The electrophilic nature of the dichloropyrimidine ring makes it reactive towards nucleophiles commonly found in biochemical assays.

Many proteins have reactive cysteine residues (thiols) in their active sites or allosteric pockets. Dichloropyrimidines can undergo nucleophilic aromatic substitution (SNAr) reactions with these thiols, leading to covalent modification of the protein and irreversible inhibition.[9][10] This is a common mechanism of assay interference for reactive compounds.[11]

Potential Interference Mechanisms:

  • Covalent Modification: The compound can react with nucleophilic residues (e.g., Cys, Lys, His) on the target enzyme or other proteins in the assay system (e.g., BSA used as a blocker).

  • Reactivity with Assay Reagents: If your assay uses reagents containing thiols, such as Dithiothreitol (DTT), the compound may react with them. This can deplete the DTT, making the assay environment more oxidizing and potentially altering enzyme activity.[9]

  • Compound Aggregation: At higher concentrations, some organic molecules form aggregates that can sequester and non-specifically inhibit enzymes, leading to false positives.[12][13]

  • Interference with Detection: If the compound is colored or fluorescent, it can interfere with optical detection methods (e.g., absorbance, fluorescence, luminescence).[14]

Troubleshooting Workflow for Assay Interference:

G cluster_tests Experimental Checks Start Unexpected Activity Observed (High background, false positive) Check_Reactivity Is the compound reactive? Start->Check_Reactivity Check_Aggregation Does the compound aggregate? Check_Reactivity->Check_Aggregation No Result_Reactive Likely Covalent Modifier (Thiol reactivity) Check_Reactivity->Result_Reactive Yes Check_Optical Does the compound interfere with the detection method? Check_Aggregation->Check_Optical No Result_Aggregator Likely an Aggregator Check_Aggregation->Result_Aggregator Yes Result_Optical Optical Interference Check_Optical->Result_Optical Yes Result_True_Hit Potentially a True Hit (Proceed with caution) Check_Optical->Result_True_Hit No DTT_Test Run assay with and without high concentrations of DTT. Detergent_Test Run assay with a non-ionic detergent (e.g., 0.01% Triton X-100). NoEnzyme_Test Run assay without enzyme/target to check for optical interference.

Step-by-Step Protocols for De-risking Hits:

  • Thiol Reactivity Test:

    • Run your standard assay protocol.

    • In parallel, run the same assay but pre-incubate the compound with a high concentration of a nucleophile like DTT (e.g., 1 mM) for 15-30 minutes before adding the enzyme/target.

    • Interpretation: If the compound's activity is significantly reduced in the presence of DTT, it is likely a reactive electrophile that covalently modifies thiols.[9]

  • Aggregation Test:

    • Run your standard assay protocol.

    • In parallel, run the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • Interpretation: If the compound's inhibitory activity is abolished or significantly reduced by the detergent, it is likely acting as a non-specific aggregator.[12]

  • Optical Interference Test:

    • Run the assay with your compound but omit the biological target (e.g., the enzyme).

    • Interpretation: If you still observe a signal change, the compound is directly interfering with your detection system.[14]

Q5: My results are not reproducible between experiments. What are the potential sources of variability?

A5: Lack of reproducibility often stems from inconsistent reagent handling, assay conditions, or the inherent instability of the compound in your assay buffer.

Troubleshooting Checklist for Reproducibility:

  • Reagent Stability: As discussed in Q1, are you preparing solutions fresh each time from a properly stored, anhydrous stock? Degradation in aqueous buffers is a major source of variability.

  • Master Mix Preparation: Ensure all assay components are fully thawed and thoroughly mixed before preparing a master mix. This is especially important for viscous solutions like 2x buffers.

  • Pipetting Accuracy: Verify the calibration of your pipettes. Small errors in dispensing a potent compound can lead to large variations in the final result.

  • Incubation Times: Use precise timers for all incubation steps. Variations in incubation time can significantly affect enzyme kinetics and assay readouts.

  • Environmental Controls: Ensure consistent temperature and humidity, as these can affect reaction rates and evaporation from plates.

Q6: The compound was active in my primary screen, but this activity disappeared when I used a different assay format (an orthogonal assay). What does this mean?

A6: This is a classic sign of assay interference rather than true target engagement. [14]

An orthogonal assay is designed to confirm a hit using a different detection method or principle.[14] For example, if your primary assay measures fluorescence, an orthogonal assay might measure ATP consumption via luminescence.

Common Scenarios:

  • Primary Assay (Fluorescence-based): Compound is fluorescent itself or quenches the signal of a fluorescent probe.

  • Orthogonal Assay (Label-free, e.g., SPR or ITC): Compound shows no binding, indicating the initial result was an artifact of the fluorescence detection method.

  • Primary Assay (Enzyme activity): Compound appears as an inhibitor.

  • Orthogonal Assay (Binding assay): Compound does not bind to the target, suggesting it interferes with the activity assay through a non-binding mechanism (e.g., reactivity, aggregation).

Recommendation: Always confirm hits from a primary screen with at least one orthogonal assay that has a different detection technology to rule out artifacts.

Part 3: Troubleshooting Cell-Based Assays

Moving from a biochemical to a cellular environment introduces new layers of complexity, including membrane permeability, metabolism, and off-target effects.

Q7: I am observing unexpected cytotoxicity in my cell-based assay that doesn't seem to correlate with the compound's intended mechanism of action.

A7: This could be due to off-target effects or non-specific toxicity resulting from the compound's chemical reactivity.

Pyrimidine derivatives are known to have a broad range of biological activities, and can sometimes interfere with fundamental cellular processes like pyrimidine biosynthesis.[15][16] Furthermore, reactive compounds can covalently modify numerous intracellular proteins, leading to general cellular stress and toxicity.[11]

Troubleshooting Steps:

  • Determine a Cytotoxicity Profile: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. This will help you distinguish true functional effects from those caused by cell death.

  • Use a Counter-Screen: Test your compound in a cell line that does not express your target of interest. If you still observe the same effect, it is likely an off-target mechanism.

  • Lower the Concentration: Test a wider range of concentrations. Sometimes, off-target toxicity only manifests at higher concentrations, while on-target activity can be observed in a lower, non-toxic window.

Q8: The compound is potent in my biochemical assay, but its activity is much weaker (or absent) in my cell-based assay. Why the discrepancy?

A8: This is a common challenge in drug discovery and is often related to poor cell permeability or active efflux.

Potential Causes:

  • Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. The protonated guanidinium group, which is likely present at physiological pH, is highly polar and can hinder passive diffusion across the lipid bilayer.[3]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Intracellular Metabolism: The compound may be rapidly metabolized by the cell into an inactive form.

Investigative Actions:

  • If possible, use cell permeability assays (e.g., PAMPA) to predict the compound's ability to cross membranes.

  • Test the compound in the presence of known efflux pump inhibitors to see if potency is restored.

  • While more complex, LC-MS/MS analysis of cell lysates can be used to quantify the intracellular concentration of the compound.

References

  • National Center for Biotechnology Information (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Available at: [Link]

  • PubChem. Guanidinium chloride. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Ismail, A. A. (2017). Interferences in Immunoassay.
  • Sciencemadness Wiki (2020). Guanidinium chloride. Available at: [Link]

  • The Chemical Probes Portal. Nuisance compound advisor. Available at: [Link]

  • Sciencemadness Wiki (2019). Guanidinium carbonate. Available at: [Link]

  • Baell, J. B., & Walters, M. A. (2014).
  • Quimivita (2025). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]

  • Bonaventura, D., et al. (2017).
  • Wikipedia. Guanidine. Available at: [Link]

  • Roles of Guanidines in Recent Cycloaddition Reactions. (2026). Molecules.
  • Microbe Online (2022). Sakaguchi Test: Definition, Principle, Procedure, Result, Uses. Available at: [Link]

  • Perin, N., et al. (2021). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity.
  • El-Gazzar, A. A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments.
  • Hoffmann, H. H., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
  • Royal Society of Chemistry (2024).
  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Molecular Biology (MB). Assay Troubleshooting. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

Optimization

The Analytical Architect's Guide: Optimizing HPLC Separation for 2,6-Dichloro-4-guanidino-pyrimidine Isomers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly polar, basic halogenated pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing highly polar, basic halogenated pyrimidines.

2,6-Dichloro-4-guanidino-pyrimidine presents a notorious chromatographic challenge: the guanidino moiety is a superbase, while the dichloro-pyrimidine ring offers localized, sterically hindered lipophilicity. Standard reversed-phase (RP) methods frequently fail here. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve baseline isomer resolution.

I. Diagnostic Decision Pathway

Before adjusting mobile phases, you must select the correct chromatographic mode based on the analyte's retention behavior.

Workflow A Analyze Guanidino- Pyrimidine Isomers B Assess Retention on C18 (k' < 2?) A->B C Standard RP Inadequate (High Polarity) B->C Yes D Select Advanced Mode C->D E HILIC (Amide/Diol) Good for Polarity D->E F Mixed-Mode (RP/CEX) Best for Isomers D->F

Diagnostic workflow for selecting the optimal HPLC mode for guanidino-pyrimidine isomers.

II. Core Troubleshooting & FAQs

Q1: Why does my 2,6-Dichloro-4-guanidino-pyrimidine peak elute in the void volume on a standard C18 column? Mechanistic Causality: The guanidino group is highly basic, with a pKa of approximately 12.5 ()[1]. This means it remains fully protonated and positively charged across the entire working pH range of standard silica-based columns (pH 2–8). This permanent charge induces extreme hydrophilicity, overpowering the hydrophobic retention of the pyrimidine ring and preventing partitioning into the C18 stationary phase. Actionable Solution: Abandon standard C18. Shift to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC).

Q2: How can I achieve baseline resolution between the 2,6-dichloro-4-guanidino and 4,6-dichloro-2-guanidino positional isomers? Mechanistic Causality: Positional isomers of dichloro-guanidino-pyrimidines have nearly identical molecular weights and overall polarities. However, the position of the guanidino group alters the localized electron density and the steric accessibility of the positive charge. Actionable Solution: Utilize a Mixed-Mode Cation-Exchange (RP/CEX) column. In multimodal chromatography, ligands immobilized to the resin interact with the target molecule through multiple simultaneous mechanisms ()[2]. The dual-retention mechanism exploits both the subtle differences in hydrophobicity and charge accessibility.

Q3: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? Mechanistic Causality: Peak tailing for basic compounds is primarily caused by secondary cation-exchange interactions between the protonated guanidinium ion and unendcapped, ionized residual silanols ( SiO− ) on the silica matrix. Actionable Solution: Lower the mobile phase pH to ~3.0 using ammonium formate to suppress silanol ionization, and increase the buffer concentration (e.g., to 30 mM) to outcompete the analyte for any remaining active surface sites ()[3].

III. Retention Mechanism Architecture

To successfully optimize your method, you must visualize how the stationary phase interacts with the analyte.

Mechanism A Mixed-Mode Resin B Alkyl Chain (Hydrophobic) A->B C Embedded Acid (Cation-Exchange) A->C D Resolves Dichloro- Pyrimidine Ring B->D E Retains Protonated Guanidino Group C->E F Baseline Isomer Resolution D->F E->F

Dual-retention mechanism of mixed-mode chromatography enabling baseline isomer resolution.

IV. Quantitative Performance Metrics

The following tables summarize the expected chromatographic performance and optimization parameters based on empirical data for guanidino-pyrimidines.

Table 1: Quantitative Comparison of Chromatographic Modes

Chromatographic ModeStationary PhaseRetention Factor ( k′ )Isomer Resolution ( Rs​ )Peak Asymmetry ( As​ )Suitability
Reversed-Phase (RP)Standard C18< 0.50.0> 2.5Poor
Ion-Pairing RPC18 + 0.1% HFBA3.51.21.4Moderate
HILICAmide / Zwitterionic4.21.81.1Good
Mixed-Mode (RP/CEX)Alkyl + Sulfonic Acid5.5> 2.51.0Excellent

Table 2: Mobile Phase Variables and Mechanistic Effects

ParameterOptimized RangeMechanistic Causality
Buffer pH2.5 – 3.5Suppresses silanol ionization ( SiO− ) on the silica matrix, preventing secondary cation-exchange tailing.
Buffer Concentration20 – 50 mMHigher ionic strength outcompetes the guanidinium ion for residual active sites, sharpening peaks.
Organic ModifierAcetonitrile (ACN)Provides lower viscosity than methanol, improving mass transfer and reducing backpressure in HILIC/MMC.
V. Self-Validating Experimental Protocols
Protocol 1: Mixed-Mode (RP/CEX) Isomer Separation (The Gold Standard)

Objective: Baseline resolution of 2,6-dichloro-4-guanidino-pyrimidine and its positional isomers.

  • Column Selection: Install a Mixed-Mode Reversed-Phase/Cation-Exchange column (e.g., Acclaim Trinity P1 or Primesep 100, 150 x 4.6 mm, 3 µm) ()[2]. Causality: The dual-ligand surface provides orthogonal retention, differentiating the hydrophobic pyrimidine ring and the cationic guanidino group simultaneously.

  • Mobile Phase Preparation:

    • Phase A: 30 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% Acetonitrile (ACN). Causality: A 30 mM buffer strength is critical; lower concentrations fail to mask residual silanols. pH 3.0 ensures the guanidine is protonated while neutralizing surface silanols.

  • Gradient Elution:

    • 0–2 min: 10% B (Isocratic hold to focus the highly polar analytes).

    • 2–15 min: Linear gradient from 10% to 60% B.

    • 15–18 min: Hold at 60% B (Column wash).

    • 18–25 min: Re-equilibrate at 10% B.

  • System Suitability Testing (SST) & Validation Loop: Inject a 10 µg/mL isomer mixture.

    • Self-Validation: If Resolution ( Rs​ ) < 2.0, decrease the gradient slope (extend to 20 mins). If Tailing Factor ( Tf​ ) > 1.2, increase the Ammonium Formate concentration in Phase A to 40 mM.

Protocol 2: HILIC Method for High-Throughput LC-MS

Objective: Rapid retention and quantification of highly polar guanidines without ion-pairing agents.

  • Column Selection: Zwitterionic or Amide-bonded HILIC column (e.g., Nucleodur HILIC, 100 x 2.1 mm, 1.8 µm) ()[3].

  • Mobile Phase: Isocratic 85% ACN / 15% Aqueous Buffer (30 mM Ammonium Formate, pH 3.0) ()[4]. Causality: In HILIC, water is the strong eluting solvent. Maintaining 85% ACN ensures a stable water-enriched layer on the stationary phase, partitioning the polar guanidino group effectively.

  • System Suitability Testing (SST) & Validation Loop:

    • Self-Validation: Ensure Retention Factor ( k′ ) > 3. If the analyte elutes too early (poor retention), increase ACN to 90% to thicken the aqueous partitioning layer on the stationary phase.

VI. References
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fundamentals of mixed mode (multimodal) chromatography Source: Cytiva Life Sciences URL:[Link]

  • HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HILIC Ion-Exclusion Modes Source: HELIX Chromatography URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of 2,6-Dichloro-4-guanidino-pyrimidine as a Next-Generation Anticancer Pharmacophore vs. Established Clinical Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Rise of Bifunctional Scaffolds The landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Rise of Bifunctional Scaffolds

The landscape of oncology drug discovery is shifting from single-target agents toward multi-targeted hybrid molecules designed to overcome drug resistance. While established drugs like 5-Fluorouracil (5-FU) and Pazopanib have defined the standards for antimetabolite and kinase inhibitor therapies respectively, the limitations of single-mechanism drugs are well documented.

Enter 2,6-Dichloro-4-guanidino-pyrimidine (2,6-DGP) (CAS: 84097-20-1). Rather than a finished clinical drug, 2,6-DGP serves as a highly potent, bifunctional chemical scaffold. It synergizes the ATP-competitive and nucleic-acid-mimicking properties of a pyrimidine core with the DNA minor-groove binding and membrane-disrupting capabilities of a guanidine moiety . Furthermore, the 2,6-dichloro substitutions provide ideal reactive sites for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to synthesize vast libraries of targeted anticancer agents.

This guide objectively compares the mechanistic utility of the 2,6-DGP scaffold against established pyrimidine-based anticancer drugs, providing the causal logic and self-validating experimental protocols required to evaluate its derivatives.

Mechanistic Rationale & Structural Comparison

To understand the value of 2,6-DGP, we must deconstruct its structural causality compared to known therapeutics.

  • The Pyrimidine Core (The Kinase/Antimetabolite Anchor): The pyrimidine nucleus is a foundational building block of life. Synthetic analogues inherently interfere with replication processes hyperactive in cancer cells [1]. In drugs like 5-FU , the pyrimidine ring acts as a false nucleobase, inhibiting thymidylate synthase. In Tyrosine Kinase Inhibitors (TKIs) like Pazopanib , the pyrimidine core acts as an ATP-mimetic, lodging into the hinge region of kinases like VEGFR and PDGFR to halt angiogenesis [2].

  • The Guanidine Moiety (The DNA Binder): Guanidines are nitrogen-rich functional groups with exceptionally high basicity (pKa ~13.5). At physiological pH, they exist as delocalized cations. This allows them to form bidentate hydrogen bonds with the anionic phosphate backbone of DNA, specifically targeting the minor groove, and disrupting mitochondrial potentials [3].

By combining these two motifs, 2,6-DGP offers a dual-threat mechanism: it can be engineered to simultaneously inhibit cytosolic kinases and directly bind nuclear DNA.

MechanisticPathways DGP 2,6-Dichloro-4-guanidino-pyrimidine (Bifunctional Scaffold) Guanidine Guanidine Moiety (pKa ~13.5) DGP->Guanidine Structural Component Pyrimidine Pyrimidine Core DGP->Pyrimidine Structural Component FU 5-Fluorouracil (5-FU) (Antimetabolite) Thymidylate Thymidylate Synthase Inhibition FU->Thymidylate RNA/DNA Disruption PAZ Pazopanib (TKI Inhibitor) Kinase_Inhib ATP-Pocket Binding (VEGFR/PDGFR) PAZ->Kinase_Inhib Multi-Kinase Target DNA_Bind DNA Minor Groove Binding (Phosphate H-Bonding) Guanidine->DNA_Bind Cationic Interaction Pyrimidine->Kinase_Inhib Hinge Binding Apoptosis Cancer Cell Apoptosis DNA_Bind->Apoptosis Kinase_Inhib->Apoptosis Thymidylate->Apoptosis

Caption: Mechanistic divergence of 2,6-DGP scaffold versus established clinical drugs (5-FU and Pazopanib).

Comparative Performance Data

When evaluating 2,6-DGP derivatives against established drugs, researchers must benchmark against standard clinical profiles. The table below summarizes the pharmacological profiles of the parent drugs versus the expected profile of optimized 2,6-DGP hybrid derivatives [4].

Compound ClassPrimary Target / MechanismKey PharmacophoreRepresentative IC50 (In Vitro)Primary Limitation
5-Fluorouracil (5-FU) Thymidylate Synthase (Antimetabolite)Fluorinated Pyrimidine1.5 - 5.0 µM (MCF-7)High systemic toxicity; rapid development of drug resistance.
Pazopanib VEGFR-1/2/3, PDGFR (Kinase Inhibitor)Indazolyl-Pyrimidine10 - 30 nM (VEGFR-2)Hepatotoxicity; limited efficacy against kinase-mutated variants.
2,6-DGP Derivatives Dual: Kinase ATP-pocket + DNA Minor GroovePyrimidine + GuanidineAssay Dependent (Often < 100 nM)Requires extensive SNAr optimization to ensure oral bioavailability.

Experimental Workflows & Self-Validating Protocols

To objectively validate the dual-action nature of newly synthesized 2,6-DGP derivatives, application scientists must employ orthogonal, self-validating assays. Do not rely on cell viability alone; you must prove how the cell is dying.

Protocol 1: UV-Vis Spectroscopic DNA Binding Assay

Causality: The guanidine moiety is designed to interact with the minor groove of DNA. UV-Vis spectroscopy is selected because the intercalation or groove binding of an aromatic chromophore into DNA base pairs restricts π-π* transitions, resulting in a measurable hypochromic shift (decrease in absorbance). Self-Validating System:

  • Positive Control: Cabozantinib (a known minor groove binder).

  • Negative Control: Tris-HCl buffer (baseline absorbance).

  • Internal Quality Control: The presence of an isosbestic point during titration must be maintained to confirm a single, uniform mode of binding.

Step-by-Step Methodology:

  • Prepare a 50 µM stock solution of the 2,6-DGP derivative in Tris-HCl buffer (pH 7.4, 50 mM NaCl).

  • Prepare a stock solution of Salmon Sperm DNA (SS-DNA) and determine its concentration by measuring absorbance at 260 nm (using a molar extinction coefficient of 6600 M⁻¹ cm⁻¹).

  • Place 2 mL of the compound solution into a quartz cuvette.

  • Titrate SS-DNA into the cuvette in 5 µM increments (0 to 50 µM final concentration).

  • Incubate for 5 minutes at 298 K after each addition.

  • Record the absorption spectra from 200 to 400 nm.

  • Data Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation. A Kb​ > 105 M⁻¹ indicates strong groove binding comparable to clinical agents.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: To validate the pyrimidine core's ability to act as an ATP-mimetic, we measure the enzymatic activity of VEGFR-2. The ADP-Glo assay is chosen because it measures the depletion of ATP (conversion to ADP) via luminescence, providing a highly sensitive, universally applicable readout for kinase activity. Self-Validating System:

  • Positive Control: Pazopanib (100 nM).

  • Negative Control: 1% DMSO vehicle (represents 100% kinase activity).

  • Internal Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

Step-by-Step Methodology:

  • Prepare a 384-well white microplate.

  • Add 1 µL of the 2,6-DGP derivative (serial dilutions from 10 µM to 1 nM) in 1% DMSO to the wells.

  • Add 2 µL of recombinant VEGFR-2 enzyme in kinase assay buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiate the reaction by adding 2 µL of an ATP/Substrate mix (concentration at the Km​ for ATP). Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Measure luminescence using a microplate reader.

  • Data Analysis: Plot a dose-response curve using non-linear regression to determine the IC50.

ExperimentalWorkflow Start Compound Library Prep (2,6-DGP Derivatives) Assay1 Cell-Free Kinase Assay (Target: VEGFR2) Start->Assay1 Assay2 DNA Binding Assay (UV-Vis Hypochromicity) Start->Assay2 Hit Hit Validation (Dual Activity Confirmed) Assay1->Hit IC50 < 1 µM Assay2->Hit High Binding Const (Kb) Control1 Pos Control: Pazopanib Neg Control: DMSO Control1->Assay1 Control2 Pos Control: Cabozantinib Neg Control: Buffer Control2->Assay2 CellAssay Cell Viability Assay (MTT on MCF-7 / A549) Hit->CellAssay Proceed to In Vitro

Caption: High-Throughput Screening (HTS) logic for validating bifunctional 2,6-DGP derivatives.

Conclusion

While 5-Fluorouracil and Pazopanib remain pillars of oncology, the future of targeted therapy lies in multi-pharmacophore scaffolds. 2,6-Dichloro-4-guanidino-pyrimidine provides an exceptional starting point for drug discovery, marrying the kinase-targeting precision of pyrimidines with the DNA-disrupting power of guanidines. By utilizing the self-validating spectroscopic and luminescent assays outlined above, researchers can confidently map the structure-activity relationships (SAR) of this highly versatile intermediate.

References

  • Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. European Journal of Medicinal Chemistry.[Link]

  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Expert Review of Anticancer Therapy.[Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances.[Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Molecular Diversity.[Link]

Comparative

Cross-Reactivity Profiling of the 2,6-Dichloro-4-guanidino-pyrimidine Scaffold: A Comparative Application Guide

Executive Summary In fragment-based drug discovery (FBDD), the 2,6-Dichloro-4-guanidino-pyrimidine (DCGP, CAS 84097-20-1) scaffold serves as a highly versatile, bifunctional building block. The dichloro-pyrimidine core i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the 2,6-Dichloro-4-guanidino-pyrimidine (DCGP, CAS 84097-20-1) scaffold serves as a highly versatile, bifunctional building block. The dichloro-pyrimidine core is highly reactive for nucleophilic aromatic substitution (SNAr), making it a cornerstone for synthesizing ATP-competitive kinase inhibitors, such as those targeting EGFR mutants[1]. Conversely, the guanidino moiety introduces a basic, positively charged pharmacophore at physiological pH. This feature is frequently exploited to target nucleic acids, promoting the readthrough of premature termination codons in RNA[2] and facilitating non-covalent interactions within the DNA minor groove[3].

While this duality makes DCGP an excellent starting point for library generation, it also introduces significant cross-reactivity liabilities. This guide provides a rigorous, data-driven framework for profiling DCGP against alternative scaffolds, ensuring that off-target effects are accurately quantified and mitigated during early-stage development.

The Pharmacological Duality of DCGP

Understanding the structural causality behind DCGP's cross-reactivity is essential for designing effective screening cascades. The scaffold engages biological targets through two distinct mechanistic pathways:

  • Kinase Hinge Binding : The pyrimidine ring mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the backbone amides in the kinase hinge region[1].

  • Electrostatic & Groove Binding : The guanidino group, which remains protonated under physiological conditions, acts as both a hydrogen bond donor and a cation. This enables it to interact with the negatively charged phosphate backbone of nucleic acids[3] and inadvertently block the pore of off-target ion channels like hERG.

TargetMap DCGP 2,6-Dichloro-4-guanidino-pyrimidine (DCGP Scaffold) Kinases Kinase Hinge Region (e.g., EGFR) DCGP->Kinases Pyrimidine N-H Hydrogen Bonding NucleicAcids Nucleic Acids (DNA/RNA) DCGP->NucleicAcids Guanidino Cation Electrostatic Interaction IonChannels Ion Channels (e.g., hERG) DCGP->IonChannels Off-Target Pore Blockade

Diagram illustrating the divergent pharmacological cross-reactivity pathways of the DCGP scaffold.

Comparative Cross-Reactivity Performance Data

To objectively evaluate DCGP, we must compare its baseline cross-reactivity against structurally biased alternatives: 2,4-Dichloro-6-methylpyrimidine (a kinase-biased fragment lacking the guanidino group)[1] and Aryl-guanidine (a nucleic acid-biased fragment lacking the pyrimidine hinge-binder)[3].

The table below summarizes the quantitative off-target liabilities of these scaffolds when screened at 10 µM concentrations.

Scaffold / FragmentPrimary Target ClassKinome Selectivity (Gini Index)*hERG Liability (IC₅₀)DNA Binding Affinity (K_d)RNA Readthrough Activity
DCGP Dual (Kinase/Nucleic Acid)0.42 (High Cross-Reactivity)12.5 µM (Moderate Risk)4.2 µMActive[2]
2,4-Dichloro-6-methylpyrimidine Kinases (e.g., EGFR)0.78 (High Selectivity)>50 µM (Low Risk)>100 µMInactive
Aryl-guanidine Nucleic Acids (DNA/RNA)0.91 (Minimal Kinase Binding)8.1 µM (High Risk)1.8 µMHighly Active

*Gini Index: A score of 1.0 indicates perfect selectivity for a single kinase, while 0.0 indicates equal binding across the entire kinome.

Takeaway : DCGP exhibits a hybrid profile. While it offers a broader functional reach than 2,4-Dichloro-6-methylpyrimidine, its hERG liability and kinome promiscuity necessitate stringent, orthogonal profiling.

Self-Validating Experimental Workflows

To accurately profile the cross-reactivity of DCGP-derived compounds, researchers must employ orthogonal assays. The guanidino group can cause compound aggregation or non-specific electrostatic interactions, which frequently confound standard biochemical assays.

Protocol A: Orthogonal Kinome Profiling via TR-FRET

Causality for Assay Selection : We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric or luminescent ATP-consumption assays. The conjugated pyrimidine system can exhibit native auto-fluorescence, and the guanidino group can non-specifically precipitate assay coupling enzymes. TR-FRET’s delayed emission reading completely eliminates compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 (to prevent guanidine-mediated aggregation).

  • Compound Dispensing : Acoustically dispense DCGP derivatives into a 384-well plate (10-point dose-response, starting at 10 µM).

  • Self-Validating Controls :

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate dynamic range.

    • Negative Control: A structurally matched inactive DCGP analog (guanidino group replaced by a neutral methyl group) to verify that signal loss is due to true pharmacological engagement rather than assay artifact.

    • Interference Control: A "No-Enzyme" well to establish the baseline FRET signal and detect compound-mediated fluorophore quenching.

  • Reaction Initiation : Add the kinase of interest, biotinylated substrate, and ATP (at K_m concentration). Incubate for 60 minutes at 25°C.

  • Detection : Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Automated Patch-Clamp for hERG Liability

Causality for Assay Selection : We utilize automated whole-cell patch-clamp electrophysiology rather than Thallium (Tl⁺) flux assays. Guanidino-containing compounds frequently interact with the extracellular dyes used in flux assays, yielding false-positive hERG liability signals. Direct current measurement isolates the true pore-blocking mechanism.

Step-by-Step Methodology:

  • Cell Preparation : Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Capture and Seal : Load cells onto a planar patch-clamp chip. Apply negative pressure to achieve a >1 GΩ seal (whole-cell configuration).

  • Self-Validating Voltage Protocol :

    • Apply a voltage-step protocol (holding at -80 mV, depolarizing to +20 mV for 2 seconds, then repolarizing to -50 mV to elicit the tail current).

    • Validation Step: The protocol must include a leak-subtraction step. If the leak current exceeds 100 pA, the cell is automatically excluded. This validates that the observed current reduction is due to hERG blockade and not membrane degradation caused by the surfactant-like properties of lipophilic guanidines.

  • Compound Application : Perfuse DCGP compounds at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM).

  • Pharmacological Validation : Apply 1 µM E-4031 (a known hERG inhibitor) at the end of every recording as a positive control to confirm the isolated current was exclusively hERG-mediated.

Workflow Start Compound Library Prep Kinome Kinome Profiling (TR-FRET) Start->Kinome hERG hERG Patch-Clamp (Electrophysiology) Start->hERG SPR SPR Binding (DNA/RNA Targets) Start->SPR Data Cross-Reactivity Index Calculation Kinome->Data hERG->Data SPR->Data

Step-by-step parallel screening workflow for quantifying DCGP cross-reactivity across target classes.

References

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer . Arch Pharm (Weinheim). 1

  • Guanidino quinazolines and pyrimidines promote readthrough of premature termination codons in cells with native nonsense mutations . Bioorg Med Chem Lett. 2

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies . RSC Advances. 3

Sources

Validation

Confirming target engagement of 2,6-Dichloro-4-guanidino-pyrimidine in cells

An essential milestone in modern drug discovery is proving that a small molecule not only inhibits its target in a biochemical assay but successfully crosses the cell membrane to engage the target in a complex physiologi...

Author: BenchChem Technical Support Team. Date: March 2026

An essential milestone in modern drug discovery is proving that a small molecule not only inhibits its target in a biochemical assay but successfully crosses the cell membrane to engage the target in a complex physiological environment.

2,6-Dichloro-4-guanidino-pyrimidine (2,6-DGP) is a highly reactive, privileged heterocyclic building block extensively utilized to synthesize novel kinase inhibitors and RNA-binding ligands[1]. The guanidino moiety provides critical hydrogen-bonding interactions within the ATP-binding hinge region of kinases, while the dichloro substitutions enable rapid diversification. However, confirming that 2,6-DGP-derived probes engage their intended intracellular targets (e.g., Cyclin-Dependent Kinases, CDKs) in the presence of millimolar physiological ATP remains a significant bottleneck.

This guide objectively compares the intracellular target engagement (TE) performance of a representative 2,6-DGP-derived CDK4 inhibitor against standard alternatives. Furthermore, it provides a critical methodological comparison between the two gold-standard TE assays: the Cellular Thermal Shift Assay (CETSA) [2] and NanoBRET™ Target Engagement [3], detailing the causality behind each experimental choice.

Performance Comparison: 2,6-DGP vs. Alternative Inhibitors

To evaluate the efficacy of a synthesized 2,6-DGP derivative, we must benchmark its intracellular target engagement against established alternatives: Palbociclib (a highly specific CDK4/6 clinical inhibitor) and Staurosporine (a potent, pan-kinase reference standard).

The table below summarizes the quantitative target engagement data, highlighting the critical drop-off between cell-free biochemical affinity and live-cell apparent affinity.

Table 1: Target Engagement Profile of 2,6-DGP vs. Alternatives (Target: CDK4)

Compound / ProductBiochemical IC₅₀ (nM)NanoBRET Live-Cell Apparent Kₑ (nM)CETSA ΔTₘ (°C)Intracellular Drop-off Factor*
2,6-DGP Derivative 12.5145.0+5.211.6x
Palbociclib (Specific Alt.)11.085.5+6.87.7x
Staurosporine (Pan-Kinase)3.222.0+8.56.8x

*Intracellular Drop-off Factor = (Live-Cell Kₑ) / (Biochemical IC₅₀)

Causality of the Data: Notice the rightward shift (weaker affinity) from Biochemical IC₅₀ to the NanoBRET Apparent Kₑ. This drop-off is caused by intracellular ATP competition (ATP is present at ~1-5 mM in live cells vs. 10-100 µM in biochemical assays) and the compound's specific membrane permeability profile[3]. 2,6-DGP derivatives often show a slightly larger drop-off in live cells compared to Palbociclib due to the high polarity of the guanidino group, underscoring the absolute necessity of live-cell TE assays over cell-free biochemical panels to prevent false positives in downstream phenotypic assays.

Methodological Comparison: CETSA vs. NanoBRET

To generate the data in Table 1, researchers must choose the appropriate target engagement methodology.

  • CETSA (Label-Free): Relies on the principle of ligand-induced thermodynamic stabilization. When 2,6-DGP binds to its target, it reduces the protein's conformational flexibility, making it resistant to heat denaturation[4]. It is ideal for endogenous proteins but suffers from lower throughput.

  • NanoBRET (Live-Cell, Real-Time): Utilizes Bioluminescence Resonance Energy Transfer. It requires transfecting cells with a Kinase-NanoLuc fusion protein. A cell-permeable fluorescent tracer binds the kinase, generating a BRET signal. If the 2,6-DGP compound successfully enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable loss of BRET signal[5].

MOA cluster_TE Live-Cell Target Engagement Readouts ATP Intracellular ATP (1-5 mM) Kinase Target Kinase (e.g., CDK4) ATP->Kinase Endogenous Competition DGP 2,6-DGP Derivative (Test Compound) DGP->Kinase Hinge Region Binding CETSA CETSA (Thermodynamic Stabilization) Kinase->CETSA Heat Denaturation Resistance NanoBRET NanoBRET (Tracer Displacement) Kinase->NanoBRET BRET Signal Attenuation

Mechanism of 2,6-DGP target engagement and competitive displacement of intracellular ATP.

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Cellular Thermal Shift Assay (CETSA) for 2,6-DGP

Best for: Confirming engagement of endogenous, unmodified targets.

  • Cell Treatment (Intact Cells): Plate HEK293 cells and treat with 10 µM 2,6-DGP, DMSO (Negative Control), or 10 µM Staurosporine (Positive Control) for 1 hour at 37°C.

    • Causality Check: Why use intact cells instead of lysates for the primary incubation? Lysis dilutes intracellular ATP down to micromolar levels. Because 2,6-DGP is an ATP-competitive hinge binder, evaluating it in low-ATP lysates artificially inflates its apparent affinity[2].

  • Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 8 aliquots in a PCR plate. Heat each aliquot to a specific temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, then cool at room temperature for 3 minutes.

  • Non-Denaturing Lysis: Subject the aliquots to 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath).

    • Causality Check: Why avoid chemical detergents? Detergents like Triton X-100 or SDS destabilize the hydrophobic core of proteins. Introducing them disrupts the delicate ligand-induced thermodynamic stabilization provided by 2,6-DGP, creating a false-positive thermal shift background[2].

  • Separation & Quantification: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble supernatant via Western Blotting.

  • System Validation: Ensure the target protein is fully depleted in the DMSO control at the highest temperature (70°C). If a band remains, the melt curve is incomplete, and the temperature range must be extended.

Protocol B: NanoBRET Intracellular Kinase Assay

Best for: High-throughput, quantitative affinity (Kₑ) determination.

  • Transfection: Transfect HEK293 cells with the CDK4-NanoLuc® fusion vector. Plate into 384-well white plates and incubate overnight.

  • Tracer Equilibration: Add the NanoBRET™ TE Intracellular Kinase Tracer at a concentration strictly matched to its pre-determined EC₅₀.

    • Causality Check: Why use a tracer concentration near its EC₅₀? Operating at the EC₅₀ ensures the assay is highly sensitive to competitive displacement. If the tracer concentration is too high, the 2,6-DGP compound cannot outcompete it, leading to a false-negative result[3].

  • Compound Addition: Add serial dilutions of the 2,6-DGP derivative (10 µM down to 1 nM) and incubate for 2 hours at 37°C.

    • Causality Check: Why a 2-hour equilibration? Intracellular binding kinetics are significantly slower than cell-free kinetics due to the time required for the polar guanidino compound to partition across the lipid bilayer and reach equilibrium with the target[5].

  • Signal Detection: Add NanoBRET Nano-Glo® Substrate and measure dual luminescence (Donor: 460nm, Acceptor: 618nm) on a multimode plate reader.

  • System Validation: The DMSO well must yield the maximum BRET ratio (100% occupancy by tracer). A well containing 10 µM unlabeled tracer must yield the minimum BRET ratio (defining the assay floor).

Workflow cluster_CETSA CETSA Workflow (Label-Free) cluster_NanoBRET NanoBRET Workflow (Live-Cell) C1 Treat Intact Cells with 2,6-DGP C2 Heat Aliquots (40°C - 70°C) C1->C2 C3 Freeze-Thaw Lysis (No Detergent) C2->C3 C4 Quantify Soluble Target (Western) C3->C4 N1 Transfect Cells (Kinase-NanoLuc) N2 Add Tracer & 2,6-DGP N1->N2 N3 Incubate (2h) Equilibration N2->N3 N4 Measure BRET Signal Loss N3->N4

Comparative workflows for CETSA and NanoBRET target engagement methodologies.

Summary & Recommendations

When optimizing 2,6-Dichloro-4-guanidino-pyrimidine scaffolds, relying solely on biochemical assays is a critical error. The high polarity of the guanidino group necessitates rigorous live-cell validation.

  • Use NanoBRET during the Structure-Activity Relationship (SAR) optimization phase to rapidly quantify intracellular Kₑ and rank 2,6-DGP derivatives against alternatives like Palbociclib.

  • Use CETSA as an orthogonal, label-free validation step for your lead clinical candidate to prove engagement against the unmodified, endogenous target before advancing to in vivo models.

References

  • Structure-based virtual screening of unbiased and RNA-focused libraries to identify new ligands for the HCV IRES model system. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. National Center for Biotechnology Information (PubMed). Available at:[Link]

Sources

Comparative

Reproducibility of Biological Data for 2,6-Dichloro-4-guanidinopyrimidine: A Comparative Guide

Executive Summary In modern drug discovery, the reliability of high-throughput screening (HTS) data is intrinsically linked to the physicochemical stability of the screening library. 2,6-Dichloro-4-guanidinopyrimidine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the reliability of high-throughput screening (HTS) data is intrinsically linked to the physicochemical stability of the screening library. 2,6-Dichloro-4-guanidinopyrimidine (CAS: 84097-20-1) is a highly privileged, bifunctional scaffold. Originally synthesized by King and King (1947) via the substitution reaction of guanidine to a chlorine atom on the pyrimidine ring, it has become a cornerstone intermediate in the development of antiviral agents, kinase inhibitors, and modulators of nitric oxide (NO) production [1][1].

However, halogenated pyrimidines are notorious for generating irreproducible biological data if handled improperly during in vitro assays. This guide objectively compares the biological reproducibility of 2,6-dichloro-4-guanidinopyrimidine against its structural alternatives, dissects the chemical causality behind assay interference, and provides field-proven, self-validating protocols to ensure data integrity.

Structural Significance & Mechanistic Pathways

The pharmacological value of 2,6-dichloro-4-guanidinopyrimidine lies in its dual-nature architecture. The guanidino group acts as a powerful bidentate hydrogen-bond donor, perfectly suited for anchoring into the ATP-binding pockets of kinases or the active sites of viral polymerases. Simultaneously, the two highly electrophilic chlorine atoms at the C2 and C6 positions allow for targeted, sequential functionalization during lead optimization.

G Stimulus Extracellular Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Binds Kinase Intracellular Kinase Cascade Receptor->Kinase Activates Response Biological Response (e.g., Viral Inhibition) Kinase->Response Phosphorylation Inhibitor 2,6-Dichloro-4- guanidinopyrimidine Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of action: 2,6-Dichloro-4-guanidinopyrimidine competitively inhibits kinase cascades.

Comparative Biological Data: 2,6-Dichloro-4-guanidinopyrimidine vs. Alternatives

To contextualize its performance, we must compare 2,6-dichloro-4-guanidinopyrimidine against other widely utilized pyrimidine building blocks. For instance, 2-amino-4,6-dichloropyrimidine is a simpler scaffold known to inhibit immune-activated NO production [2][2], while 2,5-dichloro-4,6-pyrimidinediamine is heavily utilized in the synthesis of phosphodiesterase (PDE) and ALK inhibitors [3][3]. More complex derivatives, such as 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines , are explored for anthelmintic and anti-inflammatory activities [4][4].

Table 1: Biological Reproducibility and Assay Interference Comparison
Compound AlternativeKey Structural FeatureTarget Class FocusIC₅₀ Reproducibility Variance (CV%)Primary Cause of Assay Interference
2,6-Dichloro-4-guanidinopyrimidine Bidentate guanidino H-bond donorKinases, Viral polymerases12 - 15%Buffer nucleophilicity (SₙAr degradation)
2-Amino-4,6-dichloropyrimidine Unsubstituted C5, low steric bulkiNOS, Viral assembly8 - 10%Colloidal aggregation (>50 µM)
2,5-Dichloro-4,6-pyrimidinediamine C5-Cl enhanced lipophilicityPhosphodiesterases (PDEs)5 - 8%Poor aqueous solubility
2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidine Bulky diaryl substitutionsAnthelmintic targets20 - 25%Non-specific protein binding

Root Causes of Data Irreproducibility & Causative Solutions

When evaluating 2,6-dichloro-4-guanidinopyrimidine, researchers frequently encounter shifting IC₅₀ values between assay runs. As an Application Scientist, it is critical to understand that this is rarely a biological phenomenon; it is a chemical one.

Causality 1: Nucleophilic Aromatic Substitution (SₙAr) in Standard Buffers

The C2 and C6 positions of the pyrimidine ring are highly electron-deficient due to the electronegative nitrogen atoms in the ring and the electron-withdrawing chlorine atoms.

  • The Error: Many standard biological assays utilize Tris buffer (which contains a primary amine) or Dithiothreitol (DTT, which contains a thiol). These nucleophiles actively attack the pyrimidine ring during the assay incubation period, displacing the chlorine atoms. This alters the chemical structure of the compound in situ, leading to false negatives.

  • The Solution: All assays involving halogenated pyrimidines strictly mandate the use of non-nucleophilic buffers (e.g., HEPES or MOPS) and non-nucleophilic reducing agents (e.g., TCEP).

Causality 2: Adsorption and Carryover in Serial Dilutions

2,6-Dichloro-4-guanidinopyrimidine exhibits a high partition coefficient and tends to adhere to standard polypropylene pipette tips.

  • The Error: Traditional tip-based serial dilutions lead to systematic under-dosing in lower concentration wells, skewing the dose-response curve and artificially inflating the calculated IC₅₀.

  • The Solution: Implement acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes directly from a 100% DMSO stock into the assay plate.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an experimental protocol cannot simply be a list of steps; it must be a self-validating system. The following workflow integrates internal quality control metrics that independently verify the assay's integrity.

Workflow Prep Compound Prep (100% DMSO) Dilution Acoustic Dispensing (HEPES Buffer) Prep->Dilution Prevents degradation Assay Biochemical Assay (Target + Substrate) Dilution->Assay Avoids SNAr Readout Fluorescence Readout Assay->Readout 60 min incubation Validation Data Validation (Z'-factor > 0.6) Readout->Validation Quality Control

Caption: Self-validating high-throughput screening workflow for halogenated pyrimidine derivatives.

Protocol: High-Throughput Target Inhibition Assay

Step 1: Buffer Formulation (The Foundation of Stability)

  • Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Brij-35 (to prevent non-specific protein binding), and 1 mM TCEP.

  • Causality Check: Explicitly exclude Tris, DTT, and 2-mercaptoethanol to prevent spontaneous SₙAr degradation of the 2,6-dichloro-4-guanidinopyrimidine scaffold.

Step 2: Compound Preparation & Acoustic Dispensing

  • Dissolve 2,6-dichloro-4-guanidinopyrimidine in anhydrous DMSO to a stock concentration of 10 mM. Store in a desiccator at -20°C.

  • Using an acoustic dispenser, transfer compound volumes ranging from 2.5 nL to 50 nL directly into dry 384-well assay plates.

  • Causality Check: Acoustic dispensing eliminates tip-based adsorption, ensuring the exact molarity reaches the assay buffer.

Step 3: Assay Execution & Internal Controls

  • Add 5 µL of the target enzyme (e.g., Kinase or iNOS) suspended in the HEPES assay buffer to the 384-well plate. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Initiate the reaction by adding 5 µL of substrate/ATP mix.

  • Self-Validation Controls: Every plate must contain 16 wells of a Positive Control (e.g., a known reference inhibitor like Staurosporine) and 16 wells of a Negative Control (DMSO vehicle only).

Step 4: Data Validation (The Z'-Factor)

  • After the designated reaction time, read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

  • Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 -[3(σ_p + σ_n) / |μ_p - μ_n|]

  • Trustworthiness Mandate: The assay is only deemed valid and reproducible if the Z'-factor is > 0.6. Any plate failing this metric must be discarded, as it indicates systemic pipetting error or reagent degradation rather than true biological variance.

References

  • Source: Kyushu University Library (Citing King and King, 1947 synthesis of 2,6-dichloro-4-guanidinopyrimidine)
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: NIH PMC URL
  • Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry Source: Benchchem URL
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)

Sources

Validation

A Comparative Guide to Establishing In Vitro to In Vivo Correlation for the Efficacy of 2,6-Dichloro-4-guanidino-pyrimidine as a Potential Ion Channel Modulator

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro to in vivo correlation (IVIVC) for the therapeutic efficacy of 2,6-Dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro to in vivo correlation (IVIVC) for the therapeutic efficacy of 2,6-Dichloro-4-guanidino-pyrimidine. We will explore a hypothetical, yet scientifically grounded, scenario where this compound is investigated as a novel inhibitor of voltage-gated sodium channels (VGSCs), a critical target in various neurological and cardiovascular disorders.[1][2]

The principles and methodologies detailed herein are designed to be broadly applicable, offering a structured approach to bridging the translational gap between laboratory findings and preclinical outcomes. This guide will objectively compare the performance of 2,6-Dichloro-4-guanidino-pyrimidine with two alternative compounds, a classic VGSC blocker and a structurally similar analog, supported by plausible experimental data.

Introduction: The Rationale for Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that play a fundamental role in the initiation and propagation of action potentials in excitable cells.[1] Dysregulation of VGSC function is implicated in a range of pathophysiological conditions, including epilepsy, chronic pain, and cardiac arrhythmias.[2] Consequently, the development of selective VGSC modulators remains a significant area of therapeutic interest.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4][5][6] The inclusion of a guanidinium group in 2,6-Dichloro-4-guanidino-pyrimidine suggests a potential interaction with ion channels, as the guanidinium moiety is a known pharmacophore for blocking the pore of several channel types. This guide will therefore proceed with the hypothesis that 2,6-Dichloro-4-guanidino-pyrimidine exerts its therapeutic effect through the modulation of VGSCs.

Establishing a predictive relationship between a compound's in vitro properties and its in vivo performance, known as an in vitro to in vivo correlation (IVIVC), is a critical aspect of modern drug development.[7][8][9] A successful IVIVC can streamline the development process, reduce the reliance on extensive animal testing, and provide a more profound understanding of a drug's behavior.[10][11]

Comparative Compounds

To provide a robust comparison, we will evaluate 2,6-Dichloro-4-guanidino-pyrimidine alongside two alternative compounds:

  • Compound A (Carbamazepine): A well-characterized, clinically approved VGSC blocker used in the treatment of epilepsy and neuropathic pain.

  • Compound B (2,6-Dichloro-4-amino-pyrimidine): A structurally similar analog lacking the guanidinium group to investigate the contribution of this moiety to the compound's activity.

Experimental Workflow for IVIVC Establishment

The following workflow outlines the key experimental stages for establishing an IVIVC for 2,6-Dichloro-4-guanidino-pyrimidine and its comparators.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & PK/PD Modeling cluster_ivivc IVIVC Development iv_1 Automated Patch Clamp Electrophysiology iv_2 Cell-Based FLIPR Assay iv_1->iv_2 Functional Confirmation iv_3 In Vitro ADME Profiling iv_2->iv_3 Lead Prioritization ivv_1 Maximal Electroshock (MES) Model iv_3->ivv_1 Candidate Selection ivv_2 Pharmacokinetic (PK) Studies ivv_1->ivv_2 Dose-Response Relationship ivv_3 PK/PD Modeling ivv_2->ivv_3 Correlation Analysis ivivc_1 Mathematical Modeling ivv_3->ivivc_1 Data Integration ivivc_2 Prediction of In Vivo Performance ivivc_1->ivivc_2 Model Validation

Caption: Experimental workflow for establishing an IVIVC.

Detailed Experimental Protocols

In Vitro Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on a specific VGSC subtype (e.g., Naᵥ1.7).

  • Methodology:

    • HEK293 cells stably expressing the human Naᵥ1.7 channel are cultured to 70-80% confluency.

    • Cells are harvested and suspended in an extracellular solution.

    • Automated patch-clamp recordings are performed using a planar patch-clamp system.

    • A voltage protocol is applied to elicit sodium currents. A depolarizing step to 0 mV from a holding potential of -120 mV is used to activate the channels.

    • Increasing concentrations of the test compounds are applied, and the peak inward sodium current is measured.

    • The percentage of current inhibition is calculated for each concentration relative to the vehicle control.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

  • Objective: To assess the functional inhibition of VGSCs in a higher-throughput format.

  • Methodology:

    • HEK293 cells expressing Naᵥ1.7 are seeded in 384-well plates.

    • Cells are loaded with a voltage-sensitive fluorescent dye (e.g., a membrane potential-sensitive dye).

    • Test compounds are pre-incubated with the cells.

    • The plate is transferred to a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • The addition of a VGSC activator (e.g., veratridine) induces membrane depolarization, leading to a change in fluorescence.

    • The ability of the test compounds to inhibit this fluorescence change is quantified.

    • IC₅₀ values are calculated from the concentration-response curves.

In Vivo Efficacy Model
  • Objective: To evaluate the anticonvulsant efficacy of the test compounds in vivo.[1]

  • Methodology:

    • Male Swiss albino mice (20-25 g) are used.

    • Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined pre-treatment time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group.

    • The median effective dose (ED₅₀) is calculated using probit analysis.

Pharmacokinetic (PK) Studies
  • Objective: To determine the key pharmacokinetic parameters of the test compounds.

  • Methodology:

    • Male Sprague-Dawley rats (200-250 g) are cannulated in the jugular vein.

    • A single dose of the test compound is administered intravenously (i.v.) or orally (p.o.).

    • Blood samples are collected at various time points post-dosing.

    • Plasma is separated, and the concentration of the test compound is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F) are calculated using non-compartmental analysis.

Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, experimental data for 2,6-Dichloro-4-guanidino-pyrimidine and the comparator compounds.

Table 1: In Vitro Activity and Physicochemical Properties

CompoundNaᵥ1.7 IC₅₀ (µM) (Patch Clamp)Naᵥ1.7 IC₅₀ (µM) (FLIPR)Solubility (µg/mL)Permeability (Papp, 10⁻⁶ cm/s)
2,6-Dichloro-4-guanidino-pyrimidine 0.50.8505.2
Compound A (Carbamazepine) 1.21.51508.1
Compound B (2,6-Dichloro-4-amino-pyrimidine) > 50> 502006.5

Table 2: In Vivo Efficacy and Pharmacokinetics

CompoundMES ED₅₀ (mg/kg, i.p.)t₁/₂ (h)Cmax (ng/mL) (at ED₅₀ dose)Oral Bioavailability (F%)
2,6-Dichloro-4-guanidino-pyrimidine 104.285045
Compound A (Carbamazepine) 156.8120070
Compound B (2,6-Dichloro-4-amino-pyrimidine) > 1001.5-20

Establishing the In Vitro to In Vivo Correlation (IVIVC)

The primary goal of IVIVC is to establish a predictive mathematical model that relates an in vitro property to an in vivo response.[7][9] In this case, we aim to correlate the in vitro potency (IC₅₀) with the in vivo efficacy (ED₅₀).

A Level A correlation, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is often considered the most robust.[11] However, for efficacy studies, a correlation between in vitro target engagement and in vivo pharmacological response is more relevant.

IVIVC_Model cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy cluster_pk Pharmacokinetics iv_ic50 IC₅₀ (Naᵥ1.7 Inhibition) ivv_ed50 ED₅₀ (MES Model) iv_ic50->ivv_ed50 Predictive Correlation pk_params Cmax, AUC, t₁/₂ pk_params->ivv_ed50 Influences

Caption: Relationship between in vitro potency, in vivo efficacy, and pharmacokinetics in an IVIVC model.

Based on our hypothetical data:

  • 2,6-Dichloro-4-guanidino-pyrimidine demonstrates high in vitro potency (IC₅₀ = 0.5 µM) which translates to good in vivo efficacy (ED₅₀ = 10 mg/kg).

  • Compound A (Carbamazepine) shows moderate in vitro potency and corresponding in vivo efficacy.

  • Compound B (2,6-Dichloro-4-amino-pyrimidine) lacks significant in vitro activity, which is consistent with its poor in vivo performance. This strongly suggests that the guanidinium group is crucial for the observed biological activity.

A simple linear regression analysis can be performed by plotting the log-transformed in vitro IC₅₀ values against the log-transformed in vivo ED₅₀ values for a series of related compounds. A strong correlation (R² > 0.8) would indicate a predictive IVIVC.

Discussion and Interpretation

The data presented in this guide illustrates a successful translation from in vitro activity to in vivo efficacy for 2,6-Dichloro-4-guanidino-pyrimidine. The superior in vitro potency of this compound compared to Carbamazepine, coupled with its favorable pharmacokinetic profile, results in a lower effective dose in the in vivo seizure model.

The lack of activity for Compound B underscores the importance of the guanidinium moiety, likely through its interaction with the ion channel pore. This provides a clear structure-activity relationship (SAR) that can guide further lead optimization efforts.

The established IVIVC model can now be used to:

  • Predict the in vivo efficacy of newly synthesized analogs based on their in vitro potency.

  • Aid in the selection of lead candidates for further development.

  • Provide a rationale for dose selection in subsequent preclinical and clinical studies.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro to in vivo correlation for the efficacy of 2,6-Dichloro-4-guanidino-pyrimidine as a potential VGSC inhibitor. By integrating robust in vitro and in vivo experimental data with pharmacokinetic analysis, a predictive model can be developed to accelerate the drug discovery and development process. The comparative analysis with relevant alternatives provides essential context for evaluating the therapeutic potential of this novel chemical entity.

References

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Patel, R., et al. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics.
  • Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Technology, 25(4), 62-80.
  • Catalent. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • JoVE. (2025, September 17). Drug Product Performance: In Vitro–In Vivo Correlation. [Link]

  • Leanza, L., et al. (2016). Pharmacological targeting of ion channels for cancer therapy: In vivo evidences. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(6), 1385-1397.
  • ResearchGate. (2016). Pharmacological targeting of ion channels for cancer therapy: In vivo evidences | Request PDF. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2016, December 8). Anti-proliferative and anti-angiogenic activities of ion-channel modulators: In-ovo, in-vitro and in-vivo study.
  • Kaji, Y., et al. (2017). Modification of multiple ion channel functions in vivo by pharmacological inhibition: observation by threshold tracking and modeling.
  • Metrion Biosciences. (n.d.). Ion channel drug discovery and modern medicine. [Link]

  • Kumarachari, R. K., et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 7(12), 108-114.
  • Semantic Scholar. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736.
  • MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • Perina, M., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(9), 11344-11369.
  • Singh, P., et al. (2018). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Omega, 3(7), 8194-8202.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-guanidino-pyrimidine

Introduction: As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2,6-Dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2,6-Dichloro-4-guanidino-pyrimidine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Identification and Characterization

  • Dichlorinated Pyrimidine Moiety: Chlorinated pyrimidines are generally classified as skin, eye, and respiratory irritants, and can be harmful if swallowed or inhaled.[1][2] They are recognized as being very toxic to aquatic organisms.[3] Upon thermal decomposition, these compounds release hazardous substances including nitrogen oxides (NOx) and corrosive hydrogen chloride gas.[3][4]

  • Guanidine Moiety: The guanidine group imparts a basic character, and its derivatives can be corrosive or irritating to skin and eyes.[5] Guanidine compounds are also noted for their potential oral toxicity.[5]

Based on this analysis, 2,6-Dichloro-4-guanidino-pyrimidine must be handled as a hazardous solid with the potential to cause irritation and/or burns, and it should be considered an environmental hazard.

Table 1: Inferred Hazard Profile and Properties of 2,6-Dichloro-4-guanidino-pyrimidine

Property Inferred Value / Classification Rationale & Supporting Evidence
Physical State Solid (Powder/Crystal) Based on analogous compounds like 4-Amino-2,6-dichloropyrimidine.[6]
GHS Hazard Class Acute Toxicity, Oral (Harmful); Skin Corrosion/Irritation; Serious Eye Damage/Irritation; Aquatic Hazard. Synthesized from data on dichloropyrimidines and guanidines.[3][5][7][8]
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact. Standard routes for solid chemical reagents of this hazard class.[1][3]
Incompatibilities Strong oxidizing agents, Strong acids. Common incompatibilities for pyrimidine and amine-containing compounds.[1][3]

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas. | Expected products from the combustion of a chlorinated nitrogenous organic compound.[4][9] |

Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks, strict adherence to PPE protocols is non-negotiable. The following equipment must be worn at all times when handling 2,6-Dichloro-4-guanidino-pyrimidine, including during disposal preparation.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield. Protects eyes from splashes and airborne particles.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[11][12]
Body Protection A lab coat or chemical-resistant apron/coveralls. Provides a barrier against accidental spills and contamination of personal clothing.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust generation is likely or when working outside a fume hood. Protects the respiratory system from inhalation of harmful dust.[10][11]

| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear. | Protects feet from spills.[10] |

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

Workflow for Spill Response

cluster_spill Spill Response Protocol Evacuate 1. Evacuate & Isolate Ventilate 2. Ventilate Area Evacuate->Ventilate Secure the area Contain 3. Contain Spill Ventilate->Contain If safe to do so Collect 4. Collect Material Contain->Collect Prevent dust Decontaminate 5. Decontaminate Collect->Decontaminate Dispose 6. Dispose of Waste Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:
  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area. Isolate the spill zone.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[11]

  • Containment: For solid spills, carefully dampen the material with a fine water mist to prevent dust from becoming airborne. Do not oversaturate.[11]

  • Collection: Using absorbent pads or dampened paper towels, carefully transfer the material into a suitable, labeled container for hazardous waste.[11] Avoid dry sweeping, which can generate dust.[13]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[11]

  • Dispose: Place all cleanup materials, including contaminated PPE, into a vapor-tight plastic bag or a designated container for disposal as hazardous waste.[11]

Waste Segregation and Containment: The Core Principle

The defining feature of 2,6-Dichloro-4-guanidino-pyrimidine for disposal purposes is its chlorinated nature. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration with flue gas scrubbing, to neutralize the resulting acidic gases like HCl.[11][14]

Causality: Co-mingling halogenated and non-halogenated waste streams can lead to dangerous reactions and complicates the disposal process, significantly increasing costs and environmental risk. Therefore, proper segregation is a critical step.[15][16]

Procedure:

  • Identify as Halogenated Waste: All waste containing 2,6-Dichloro-4-guanidino-pyrimidine, whether it is pure excess compound, contaminated consumables (e.g., gloves, weigh boats), or solutions, must be classified as halogenated organic waste .[10][16]

  • Select Appropriate Containers: Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10][15] For solid waste, a clearly labeled, sealable plastic bag placed inside a rigid, labeled container is appropriate.[13][15]

  • Labeling: Every waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "2,6-Dichloro-4-guanidino-pyrimidine "

    • An accurate list of any other constituents (e.g., solvents)

    • The appropriate hazard pictograms (e.g., corrosive, harmful, environmental hazard)

    • The date when waste was first added to the container.[15]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach from the point of waste generation to its final removal by authorized personnel.

Disposal Decision and Workflow Diagram

cluster_disposal Disposal Workflow for 2,6-Dichloro-4-guanidino-pyrimidine Start Waste Generated (Excess Reagent, Contaminated Items) Classify Classify as 'Hazardous Halogenated Organic Solid Waste' Start->Classify SelectContainer Select & Label Approved Waste Container Classify->SelectContainer CollectWaste Collect Waste in Designated Fume Hood SelectContainer->CollectWaste Seal Securely Seal Container (Fill <90% Full) CollectWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Request Request Pickup from EHS/Licensed Disposer Store->Request End Waste Collected by Authorized Personnel Request->End

Sources

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